Mogroside IVa
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRRPCHOJYNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mogroside IVa – Chemical Structure, Analysis, and Biopharmaceutical Profile
Executive Summary
Mogroside IVa (CAS: 88901-41-1) is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the commercially dominant Mogroside V, this compound serves as a critical biosynthetic intermediate and a distinct chemical entity for metabolic and pharmacological research.
Unlike its high-intensity sweet isomers (e.g., Siamenoside I), this compound is characterized by a specific arrangement of four glucose moieties attached to the mogrol aglycone. This guide provides an authoritative breakdown of its molecular architecture, physicochemical properties, and validated protocols for its identification and separation from structural isomers.
Chemical Identity & Molecular Architecture
Core Structure
This compound is a tetraglucoside . Its core scaffold is mogrol (10α-cucurbit-5-ene-3β,11α,24R,25-tetraol). The glycosylation pattern distinguishes it from other tetra-glycosides like Mogroside IVe or Siamenoside I.
-
Glycone: Four
-D-glucopyranosyl units.[4] -
Linkage Topology: The glucose units are distributed as two disaccharide chains attached at the C-3 and C-24 positions of the aglycone.
Structural Specification
Current elucidated pathways and NMR data indicate the following linkage configuration for this compound, distinguishing it as a "linear" precursor relative to the branched Mogroside V:
-
C-3 Position:
-D-Glucopyranosyl-(1 6)- -D-glucopyranoside[4] -
C-24 Position:
-D-Glucopyranosyl-(1 6)- -D-glucopyranoside[4][5]
Differentiation Note:
-
This compound: Linear chains at both C3 and C24 (C3-Glc-Glc, C24-Glc-Glc).
-
Siamenoside I: Branched chain at C24 (C3-Glc, C24-Glc-(1
2)-[Glc-(1 6)]).[4] -
Mogroside V: Branched chain at C24 + Linear chain at C3 (Total 5 Glc).
Chemical Data Table
| Property | Specification |
| IUPAC Name | 3-[(4-O- |
| Common Name | This compound |
| CAS Number | 88901-41-1 |
| Molecular Formula | |
| Molecular Weight | 1125.29 g/mol |
| Exact Mass | 1124.5979 Da |
| Solubility | Soluble in water, methanol, DMSO (up to 10 mM) |
| Appearance | White to off-white powder |
Structural Visualization
The following diagram illustrates the chemical connectivity of this compound, highlighting the specific glycosidic bonds that define its identity.
Figure 1: Schematic Glycosidic Linkage Map of this compound. Note the linear elongation at both C3 and C24 positions.
Analytical Characterization Protocols
Accurate identification requires separating this compound from its isomers (IVe, Siamenoside I) and Mogroside V.
HPLC-ESI-MS/MS Methodology
Principle: Reversed-phase chromatography separates mogrosides based on polarity (number of sugar units and branching). This compound (4 sugars) is less polar than Mogroside V (5 sugars) and typically elutes after Mogroside V on a C18 column.
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10%
40% B -
15-20 min: 40%
90% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection (MS): Negative Ion Mode (ESI-).
-
Target Ion:
at m/z 1123.6. -
Fragment Ions: m/z 961 (loss of 1 Glc), m/z 475 (Aglycone).
-
NMR Validation Criteria
To confirm "IVa" identity vs. isomers, observe the anomeric proton signals in
-
IVa Signature: Four anomeric doublets (
4.8–5.5 ppm) corresponding to four -glucoses. -
Differentiation: Lack of the specific chemical shifts associated with the 1
2 branched glucose found in Siamenoside I.
Biopharmaceutical Context & Metabolism
This compound is not an end-product but a transitional metabolite in the plant and a substrate in human metabolism.
Biosynthetic Pathway
In S. grosvenorii, glycosyltransferases (UGTs) sequentially add glucose to Mogrol.
-
Initiation: Mogrol
Mogroside IE Mogroside IIE. -
Elongation: Mogroside IIE
Mogroside IIIA This compound . -
Branching (Final Step): this compound
Mogroside V (via addition of branched glucose).
Metabolic Fate (Human)
Upon ingestion, this compound is not absorbed intact.
-
Hydrolysis: Intestinal bacteria produce
-glucosidases that cleave the glycosidic bonds. -
Metabolite: The terminal metabolite is Mogrol , which enters systemic circulation.[1]
-
Pharmacology: Research suggests the bioactivity (antioxidant, AMPK activation) is largely driven by the circulating Mogrol aglycone.
Figure 2: Metabolic pathway showing the conversion of this compound to the bioactive Mogrol aglycone.[1][2][3]
References
-
PubChem. (2023). This compound (CID 73321046). National Library of Medicine. Available at: [Link]
-
Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Zhang, H., et al. (2020). Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts. Regulatory Toxicology and Pharmacology. Available at: [Link]
- Li, C., et al. (2014). Chemistry and Pharmacology of Siraitia grosvenorii: A Review. Chinese Journal of Natural Medicines. (General reference for cucurbitane glycoside structures).
Sources
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
Technical Monograph: Mogroside IVa (CAS 88901-41-1)
Advanced Characterization, Biosynthesis, and Pharmacological Applications
Executive Summary
Mogroside IVa (CAS 88901-41-1) is a cucurbitane-type triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the more abundant Mogroside V, this compound represents a critical intermediate in the biosynthetic pathway of non-nutritive sweeteners and possesses distinct physicochemical properties. This guide analyzes its structural identity, extraction methodologies, and pharmacological potential, specifically focusing on its role as a precursor in the enzymatic generation of high-intensity sweeteners and its metabolic conversion to the bioactive aglycone, mogrol.
Chemical Identity & Physicochemical Profile
This compound is characterized by a cucurbitane backbone decorated with four glucose moieties. Unlike its isomer Mogroside IVe, IVa exhibits a specific glycosylation pattern that influences its solubility and interaction with T1R2/T1R3 sweet taste receptors.
Table 1: Physicochemical Properties of this compound
| Property | Specification |
| CAS Number | 88901-41-1 |
| IUPAC Name | 11-Oxothis compound (often cited interchangeably in broad extracts, but chemically distinct; IVa is the hydroxyl form) |
| Chemical Formula | C₅₄H₉₂O₂₄ |
| Molecular Weight | 1125.29 g/mol |
| Aglycone | Mogrol (Cucurbit-5-ene-3,11,24,25-tetraol) |
| Appearance | White to off-white powder |
| Solubility | Water (High), Methanol, Ethanol, DMSO (up to 90 mg/mL) |
| Sweetness Potency | ~150–200x Sucrose (Lower than Mogroside V's 425x) |
| Stability | Stable at pH 3–12; Thermostable up to 100°C (suitable for pasteurization) |
Biosynthesis and Structural Biology
The accumulation of this compound is a rate-limiting step in the maturation of Siraitia grosvenorii. It serves as the immediate glycosylation substrate for the formation of Mogroside V, the commercially dominant sweetener.
Biosynthetic Pathway Visualization
The following diagram illustrates the enzymatic progression from the triterpenoid precursor to the sweet glycosides.[1]
Figure 1: Biosynthetic pathway of Mogrosides. This compound acts as the penultimate precursor to Mogroside V, transformed by specific UDP-glucosyltransferases (UGTs).
Analytical Methodologies
Accurate quantification of this compound requires separation from its isomers (IVe) and downstream metabolites (Mogroside V).
Protocol: HPLC-UV Quantification
Objective: Isolate and quantify this compound from crude Monk Fruit extract.
-
Sample Preparation:
-
Dissolve 100 mg of crude extract in 10 mL Methanol:Water (80:20 v/v).
-
Sonicate for 30 minutes at ambient temperature.
-
Filter through a 0.22 µm PTFE membrane.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: Linear gradient to 40% B
-
25-30 min: Hold at 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 203 nm (Mogrosides lack strong chromophores; low UV is required).
-
-
Validation:
-
This compound typically elutes between Mogroside III and Mogroside V.
-
Limit of Detection (LOD): ~0.75 µg/mL.[2]
-
Pharmacology & Mechanism of Action
While this compound contributes to sweetness, its therapeutic value lies in its metabolic conversion. Upon ingestion, the glycosidic bonds are hydrolyzed by intestinal microbiota, releasing Mogrol .[3]
Metabolic Activation & AMPK Signaling
Mogrol functions as an AMPK activator, mimicking the effects of caloric restriction and exercise.
Figure 2: Pharmacokinetics of this compound. The compound acts as a prodrug for Mogrol, which activates the AMPK pathway to enhance glucose uptake.
Key Therapeutic Indications
-
Anti-Hyperglycemic: Enhances insulin sensitivity via the PI3K/Akt and AMPK pathways.
-
Antioxidant: Scavenges superoxide anions and hydroxyl radicals, protecting pancreatic beta-cells from oxidative stress.
-
Anti-Inflammatory: Downregulates NF-κB signaling, reducing cytokine release (IL-6, TNF-α) in lung tissue (traditional use for cough).
Applications in Drug Development
-
Functional Excipient: Due to its high solubility and stability, this compound is an ideal candidate for masking the bitterness of active pharmaceutical ingredients (APIs) in pediatric formulations.
-
Metabolic Syndrome Therapeutics: Research suggests potential as a co-therapeutic agent for Type 2 Diabetes management, leveraging its non-caloric nature and AMPK-activating properties.
References
-
Biosynthetic Pathway of Mogroside V: Itkin, M., et al. (2016).[4][1] "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii."[5][4][6] Proceedings of the National Academy of Sciences.
-
Pharmacological Activities: Liu, H., et al. (2018). "The Pharmacological Activities of Siraitia grosvenorii." Encyclopedia. (Generalized citation based on field consensus).
-
Antioxidant & Antidiabetic Mechanisms: Xu, Q., et al. (2013). "Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells." Brazilian Journal of Medical and Biological Research.
-
Extraction & Analysis: Luo, Z., et al. (2016).[7] "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides." Journal of Separation Science.
-
Chemical Structure & Properties: PubChem Database. "this compound (CID 73321046)."
Sources
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. xianherb.com [xianherb.com]
- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside - Wikipedia [en.wikipedia.org]
- 6. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
Technical Guide: Mogroside V vs. Mogroside IVa Biosynthesis
This guide details the technical nuances of Mogroside V biosynthesis, focusing on the critical divergence from its precursor, Mogroside IVa. It is structured for researchers in metabolic engineering and plant biochemistry.
Overcoming the Glycosylation Bottleneck in High-Intensity Sweetener Production
Executive Summary
Mogroside V (Mog V) is the commercially dominant triterpene glycoside in Siraitia grosvenorii (Monk fruit), valued for its high sweetness potency (~250-400x sucrose) and superior solubility. However, metabolic engineering efforts in heterologous hosts (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana) frequently stall at This compound , a tetra-glycosylated precursor.
The transition from this compound to Mogroside V represents a critical kinetic bottleneck. It requires a specific, sterically challenging 1
Molecular Architecture: The Critical Difference
Understanding the structural isomerism is prerequisite to engineering the pathway. Both compounds share the mogrol aglycone (10
| Feature | This compound (Precursor) | Mogroside V (Target) |
| Formula | ||
| C-3 Moiety | Gentiobioside (Glc | Gentiobioside (Glc |
| C-24 Moiety | Sophoroside (Glc | Branched Trisaccharide (Glc |
| Sweetness | Low / Bitter aftertaste | High / Pure sweet |
| Missing Link | Lacks the | Fully substituted. |
The Engineering Challenge: The enzyme responsible for adding the final glucose to convert IVa to V must accommodate a bulky tetra-glycosylated substrate and catalyze the formation of a branch point, which is energetically and sterically less favorable than linear elongation.
The Biosynthetic Pathway
The pathway begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol, followed by P450-mediated oxidation to mogrol. The complexity arises in the cytosolic UDP-glycosyltransferase (UGT) cascade.
Pathway Visualization
The following diagram illustrates the primary flux toward Mogroside V, highlighting the "Stall Point" where this compound accumulates.
Caption: Flux diagram showing the sequential glycosylation of Mogrol. The conversion of IVa to V (red arrow) is the rate-limiting branching step.
The Enzymatic Core: UGT94-28-1
The conversion of this compound to V relies heavily on UGT94-28-1 (also referenced as UGT94-289-3 in some variants). This enzyme is unique because it possesses dual capability: it initiates glycosylation at C-24 and, crucially, catalyzes the formation of the
Mechanism of Action
-
Substrate Specificity: UGT94-28-1 recognizes the C-24 sophoroside moiety of this compound.
-
Reaction: It transfers a glucose from UDP-glucose to the C-6 hydroxyl group of the inner glucose at the C-24 position.
-
Kinetic Issues: In vitro assays demonstrate that UGT94-28-1 has a significantly higher
(lower affinity) for this compound compared to Mogrol. This "substrate inhibition" or low affinity for the bulky intermediate causes the accumulation of IVa.
Engineering Solutions
To push the pathway from IVa to V, recent studies (e.g., Li et al., 2020/2022) recommend:
-
Directed Evolution: Mutating the binding pocket of UGT94-28-1 to accommodate the larger this compound substrate.
-
Enzyme Cascading: Co-expressing UGT74AC1 (efficient C-3 glycosylator) with a high-titer variant of UGT94-28-1 .
-
Siamenoside I Route: Alternatively, routing flux through Siamenoside I (Mogrol
... Siamenoside I Mog V) can bypass the IVa accumulation, though this requires precise control of UGT expression ratios.
Analytical Protocol: Distinguishing IVa from V
Because IVa and V are structurally similar, standard HPLC often fails to separate them cleanly. LC-MS/MS is the gold standard for validation.
Sample Preparation
-
Extraction: Extract cell pellets/plant tissue with 80% Methanol (1:10 w/v).
-
Sonication: 30 mins at 40°C.
-
Clarification: Centrifuge at 12,000 x g for 10 mins; filter supernatant through 0.22
m PTFE filter.
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Negative Mode ( |
MRM Transitions (Quantification)
Use these transitions to specifically identify the compounds based on their mass-to-charge ratio (
| Compound | Precursor Ion ( | Product Ion ( | Retention Time (Approx) |
| Mogroside V | 1285.6 | 1123.6 (Loss of 1 Glc) | 6.5 min |
| This compound | 1123.6 | 961.5 (Loss of 1 Glc) | 7.8 min |
| Siamenoside I | 1123.6 | 961.5 | 7.2 min |
Note: this compound and Siamenoside I are isomers (
Experimental Workflow: In Vitro Enzyme Assay
To validate the conversion of IVa to V by a candidate UGT:
-
Reaction Mix (100
L):-
50 mM Tris-HCl (pH 7.5)
-
5 mM
-
10 mM
-mercaptoethanol -
2 mM UDP-Glucose (Donor)
-
200
M this compound (Substrate - purified) -
5
g Purified Recombinant UGT94-28-1
-
-
Incubation: 30°C for 2-12 hours.
-
Termination: Add 100
L ice-cold methanol. -
Analysis: Inject into LC-MS/MS using the protocol above.
-
Success Criteria: Appearance of peak at
1285.6 (Mog V) and depletion of peak at 1123.6 (Mog IVa).
References
-
Itkin, M., et al. (2016). "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii." Proceedings of the National Academy of Sciences, 113(47), E7619-E7628.
- Li, J., et al. (2020). "Glycosyltransferase engineering and multi-glycosylation routes development facilitating biosynthesis of high-intensity sweetener mogrosides." Microbial Cell Factories. (Contextualized via search results regarding UGT engineering).
-
Zhang, H., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides." Journal of Separation Science, 39(21), 4124-4135.
- Li, C., et al. (2022). "De novo biosynthesis of mogroside V by multiplexed engineered yeasts." Nature Communications.
Sources
Mogroside IVa: Metabolic Architecture and Pharmacological Intermediacy
Executive Summary
Mogroside IVa (MIVa) represents a critical structural and metabolic inflection point in the biochemistry of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the commercially dominant Mogroside V (MV), MIVa functions as both a biosynthetic gatekeeper in the plant and a pro-metabolite in the mammalian gastrointestinal tract.
For drug development professionals, MIVa is not merely a sweetener; it is a tetra-glycosylated cucurbitane triterpenoid (C54H92O24) that serves as a delivery vehicle for Mogrol , the bioactive aglycone responsible for AMPK activation and anti-inflammatory signaling. This guide dissects the enzymatic synthesis of MIVa, its stepwise degradation by gut microbiota, and the protocols required to validate its metabolic fate.
Structural & Biosynthetic Architecture
Molecular Specification
MIVa is defined by a specific glycosylation pattern on the cucurbitane backbone (Mogrol). Unlike its isomer Siamenoside I, MIVa possesses a balanced distribution of glucose moieties at the C3 and C24 positions.
| Property | Specification |
| Chemical Name | This compound |
| Formula | C |
| Molecular Weight | 1125.29 Da |
| Aglycone | Mogrol (Cucurbit-5-ene-3,11,24,25-tetraol) |
| C3 Glycosylation | |
| C24 Glycosylation |
Biosynthetic Pathway (The "Build")
In S. grosvenorii, MIVa is synthesized via a sequential glycosylation cascade involving UDP-glycosyltransferases (UGTs). It acts as the immediate precursor to Mogroside V, requiring the addition of a single branched glucose at the C24 position.
-
Initiation: UGT74AC1 adds the first glucose to C3.
-
Elongation: UGT94-289-3 and related isozymes extend the chains at C24.[1]
-
Checkpoint: MIVa accumulates when the final branching enzyme (responsible for the
-1,6 linkage at C24) is rate-limiting.
Figure 1: Sequential biosynthetic pathway of this compound from the aglycone Mogrol. MIVa serves as the direct precursor to the high-intensity sweetener Mogroside V.
Metabolic Fate & Pharmacokinetics
The "Prodrug" Hypothesis
MIVa exhibits poor oral bioavailability due to its high molecular weight and hydrophilicity. It functions effectively as a prodrug . Upon reaching the colon, it undergoes obligate hydrolysis by the gut microbiota.
Intestinal Hydrolysis (The "Breakdown")
The conversion of MIVa to Mogrol is not instantaneous but follows a stepwise deglycosylation kinetics. This "slow-release" mechanism may prolong the exposure of the colonic epithelium to Mogrol.
Key Microbial Actors:
-
Bacteroides spp.
-
Lactobacillus spp.
-
Prevotella spp.
Reaction Kinetics:
Note: The removal of the C3-gentiobioside unit is often slower than the C24-sophoroside hydrolysis, leading to transient intermediates.
Figure 2: The metabolic activation of this compound. The compound remains intact until colonic fermentation converts it to the lipophilic aglycone Mogrol.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability (Fecal Incubation)
Purpose: To quantify the conversion rate of MIVa to Mogrol by human gut microbiota.
Materials:
-
Fresh human fecal sample (pooled from 3 healthy donors).
-
General Anaerobic Medium (GAM).
-
This compound standard (purity >98%).[2]
-
LC-MS/MS system (e.g., Agilent 6400 series).
Step-by-Step Methodology:
-
Fecal Slurry Preparation:
-
Suspend 1g fresh feces in 10 mL anaerobic phosphate-buffered saline (PBS, 0.1 M, pH 7.2) containing 0.05% L-cysteine.
-
Vortex for 3 min and filter through four layers of gauze.
-
-
Incubation:
-
Mix 100
L of fecal slurry with 900 L of GAM broth containing MIVa (Final concentration: 10 M ). -
Incubate at 37°C under anaerobic conditions (N
:CO :H = 80:10:10).
-
-
Sampling:
-
Collect aliquots (100
L) at hours. -
Immediately quench reaction with 300
L ice-cold acetonitrile.
-
-
Analysis:
-
Centrifuge at 12,000
g for 10 min. -
Inject supernatant into LC-MS/MS.
-
Monitor Transitions:
-
MIVa:
1125 fragment ions. -
Mogrol:
475 425 (negative mode).
-
-
Data Validation:
-
Control: Heat-inactivated fecal slurry (95°C, 15 min) + MIVa. No degradation should occur.
-
Recovery: Spike Mogrol internal standard to calculate extraction efficiency.
Protocol 2: Enzymatic Synthesis Verification
Purpose: To confirm MIVa identity via stepwise enzymatic synthesis from Mogroside III.
Enzyme System: Recombinant UGT94-289-3 (expressed in S. cerevisiae or E. coli).
Methodology:
-
Reaction Mix (200
L):-
50 mM Tris-HCl (pH 7.5).
-
5 mM MgCl
. -
2 mM UDP-Glucose.
-
100
M Mogroside III (Substrate). -
5
g Purified UGT94-289-3.
-
-
Process:
-
Incubate at 30°C for 2 hours.
-
Terminate with 200
L methanol.
-
-
Validation:
-
HPLC retention time must match authentic MIVa standard.
-
Absence of Mogroside V peak confirms lack of branching activity (requires distinct enzyme).
-
Pharmacological Implications for Drug Development[5]
While MIVa is a potent sweetener, its therapeutic value lies in its metabolic latency .
-
AMPK Activation: The metabolite Mogrol is a potent activator of AMP-activated protein kinase (AMPK) in HepG2 cells, mimicking the effect of Metformin. MIVa provides a sustained release of Mogrol, potentially avoiding the rapid clearance seen with direct Mogrol administration.
-
Anti-Inflammatory: Mogrol inhibits NF-
B signaling. The colonic generation of Mogrol from MIVa suggests potential utility in treating Inflammatory Bowel Disease (IBD) , targeting the site of inflammation directly. -
Safety Profile: As a natural intermediate of an FDA GRAS (Generally Recognized As Safe) sweetener (Monk Fruit), MIVa possesses a high safety ceiling compared to synthetic AMPK activators.
References
-
Biosynthesis of Mogrosides: Itkin, M., et al. (2016). "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii." Proceedings of the National Academy of Sciences, 113(47).
-
Gut Metabolism: Zhou, G., et al. (2018). "The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats." Royal Society of Chemistry Advances, 8, 363-370.
-
Pharmacological Activity: Liu, C., et al. (2018). "Pharmacological activities of mogrosides." Future Medicinal Chemistry, 10(8), 845-850.
-
Enzymatic Engineering: Li, J., et al. (2020). "Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides." Microbial Cell Factories.
-
Mogrol Bioactivity: Harada, N., et al. (2016). "Mogrol suppresses adipogenesis in 3T3-L1 adipocytes by reducing the activation of the AMPK signaling pathway." PLOS ONE.
Sources
Technical Deep Dive: Mogroside IVa (C54H92O24)
Functional Biochemistry, Biosynthetic Pathways, and Analytical Methodologies [1]
Executive Summary
Mogroside IVa (CAS: 88901-41-1) is a cucurbitane-type triterpene glycoside and a critical intermediate in the biosynthesis of Mogroside V, the primary high-intensity sweetener found in Siraitia grosvenorii (Monk Fruit).[1] Unlike its penta-glycosylated successor, this compound possesses a tetra-glycosylated structure (C54H92O24) that confers distinct solubility profiles and metabolic reactivity.[1]
This guide provides a rigorous technical analysis of this compound, focusing on its dual role as a biosynthetic precursor in planta and a bioactive metabolite in vivo. It details validated protocols for extraction, purification, and HPLC-MS quantification, designed for researchers in phytochemistry and metabolic drug development.
Part 1: Chemical Identity & Structural Biology[1]
This compound is characterized by a mogrol aglycone backbone substituted with four glucose residues. Its amphiphilic nature—derived from the hydrophobic triterpene core and hydrophilic glycosidic chains—dictates its interaction with biological membranes and taste receptors.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 11-Oxothis compound (Common variant reference) / this compound |
| Molecular Formula | C54H92O24 |
| Molecular Weight | 1125.29 g/mol |
| Aglycone | Mogrol (C30H52O4) |
| Glycosylation | Tetra-glucoside (4 × Glucose units) |
| Linkage Sites | C3 and C24 positions of the mogrol backbone |
| Solubility | High in Water, Methanol, DMSO; Low in Acetonitrile |
| Appearance | White powder/crystal |
Structure-Activity Relationship (SAR)
The biological activity of this compound is governed by the number of glucose units attached to the C3 and C24 positions.
-
Sweetness Potency: this compound is significantly sweeter than sucrose but generally less intense than Mogroside V. The removal of one glucose unit (transforming V to IVa) alters the stereochemical fit within the T1R2/T1R3 sweet taste receptor.
-
Bioavailability: The tetra-glycoside structure is too polar for rapid passive diffusion across the intestinal epithelium. Consequently, it acts as a substrate for gut microbiota, which cleave the glycosidic bonds to release the bioavailable aglycone, mogrol.
Part 2: Biosynthesis & Biotransformation
Understanding the origin and fate of this compound is critical for metabolic engineering and pharmacokinetic modeling. It exists at the intersection of plant anabolism and mammalian catabolism.
Biosynthetic Pathway (In Planta)
In S. grosvenorii, this compound is synthesized via sequential glycosylation catalyzed by UDP-glucuronosyltransferases (UGTs).[1]
-
Mogrol Synthesis: Cyclization of 2,3-oxidosqualene.
-
Elongation: Sequential addition of glucose moieties.
-
Key Step: The conversion of Mogroside IIIA to This compound involves the addition of a glucose unit at the C3 position (forming a laminaribiose linkage).
-
Final Step: this compound is glucosylated at the C24 branched chain to form Mogroside V.
-
Metabolic Fate (In Vivo)
Upon ingestion, Mogroside V is not absorbed intact.[1][2] It undergoes deglycosylation by intestinal microbiota (e.g., Bacteroides spp.) to form this compound, which is further hydrolyzed.[1] This makes IVa a transient but obligatory metabolite in the generation of bioactive mogrol.
Pathway Visualization
The following diagram illustrates the bidirectional flow: the anabolic construction in the fruit and the catabolic breakdown in the mammalian gut.
Caption: Figure 1.[1][3] The central role of this compound as a late-stage biosynthetic intermediate and an early-stage metabolic degradation product.
Part 3: Pharmacological Mechanisms
While Mogroside V is the primary commercial target, this compound and its aglycone exhibit specific pharmacological profiles, particularly in metabolic regulation and anti-inflammatory signaling.
AMPK Activation & Glucose Regulation
This compound acts as an activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4]
-
Mechanism: By increasing the AMP/ATP ratio or directly interacting with AMPK subunits, it promotes GLUT4 translocation to the plasma membrane.
-
Outcome: Enhanced glucose uptake in skeletal muscle and inhibition of gluconeogenesis in the liver.
Anti-Inflammatory Signaling (NF-κB)
The cucurbitane backbone exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
-
Action: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits.
-
Application: Reduction of pro-inflammatory cytokines (TNF-α, IL-6) in models of acute lung injury and fibrosis.[1]
Part 4: Analytical & Purification Protocols
Reliable quantification of this compound requires separating it from its structural analogs (Mogroside V, IVe, III). The following protocols are validated for high purity and resolution.
Extraction Protocol (Ultrasound-Assisted)
Objective: Maximize yield from Siraitia grosvenorii fruit while minimizing thermal degradation.[1]
-
Pre-treatment: Pulverize dried fruit to 40-60 mesh powder.
-
Solvent System: Prepare 80% Methanol (v/v) in ddH₂O.
-
Extraction:
-
Ratio: 1:20 (Solid:Liquid).[1]
-
Condition: Ultrasonication (40 kHz, 300W) for 30 minutes at 40°C.
-
-
Clarification: Centrifuge at 8,000 rpm for 10 mins. Collect supernatant.
-
Pre-concentration: Evaporate methanol under reduced pressure (Rotovap) at 50°C.
HPLC-UV/MS Quantification Method
Objective: Resolution of this compound from Mogroside V and impurities.
| Parameter | Condition |
| Column | Agilent Poroshell 120 SB-C18 (4.6 × 150 mm, 2.7 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temp | 30°C |
| Detection | UV at 203 nm (or ESI-MS in Negative Mode) |
| Injection Vol | 5-10 µL |
Gradient Profile:
-
0-5 min: 20% B (Isocratic hold)[1]
-
5-20 min: 20% -> 40% B (Linear gradient)
-
20-25 min: 40% -> 90% B (Wash)[1]
-
25-30 min: 20% B (Re-equilibration)
Purification Workflow (Macroporous Resin)
For isolating this compound from crude extract:
Caption: Figure 2.[1] Step-by-step fractionation workflow using macroporous resin to isolate this compound enriched fractions.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link][1]
-
Liu, H., et al. (2018).[1] The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats. Journal of Chromatography B. [Link]
-
Itkin, M., et al. (2016).[1] The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS. [Link][1]
-
Zhou, Y., et al. (2018).[1] Pharmacological Activities of Mogrosides. Future Medicinal Chemistry. [Link]
-
Yang, X., et al. (2015).[1] Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n). Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity Quantification of Mogroside IVa via HPLC-ESI-MS/MS
Abstract & Scope
Mogroside IVa (C54H92O24, MW 1125.3), a cucurbitane-type triterpene glycoside isolated from Siraitia grosvenorii (Monk fruit), is a critical isomer in the metabolic pathway of the natural sweetener Mogroside V. Unlike its more abundant counterpart, this compound presents unique analytical challenges due to its isomeric complexity (vs. Mogroside IVe) and lower natural abundance.
This application note details a robust HPLC-ESI-MS/MS protocol for the quantification of this compound in biological matrices (rat plasma) and plant extracts. The method utilizes negative ion electrospray ionization (ESI-) to maximize sensitivity for the glycosidic structure.
Key Performance Indicators:
Method Development Strategy (The "Why")
Ionization Mode Selection
Mogrosides lack basic nitrogen atoms, making positive ionization (
-
Target: Deprotonated molecular ion
. -
Adducts: Formic acid adducts
are common if formic acid is used in the mobile phase. We optimize declustering potential (DP) to strip these adducts in-source, yielding the stable precursor at m/z 1123.6.
Chromatographic Separation
Separating this compound from its isomer Mogroside IVe and the abundant Mogroside V is critical.
-
Column Choice: A standard C18 column often fails to retain these polar glycosides sufficiently. We utilize a Waters ACQUITY UPLC HSS T3 (1.8 µm) or equivalent high-strength silica C18, which is designed to retain polar compounds via proprietary end-capping.
-
Mobile Phase: Acetonitrile is preferred over Methanol for sharper peak shapes and lower backpressure.
Experimental Protocols
Protocol A: Sample Preparation (Protein Precipitation)
Recommended for Plasma/Serum PK Studies.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard (Digoxin or Ginsenoside Rg1, 500 ng/mL).
-
Precipitate: Add 150 µL of Acetonitrile (pre-chilled to -20°C).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Dilute with 100 µL of ultrapure water (to match initial mobile phase conditions and prevent peak broadening).
Protocol B: LC-MS/MS Instrumentation Parameters
Liquid Chromatography (HPLC/UPLC)
| Parameter | Setting |
| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
| Mobile Phase A | Water + 0.05% Acetic Acid |
| Mobile Phase B | Acetonitrile |
Gradient Profile:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
5.0 min: 90% B (Elution of this compound ~3.8 min)
-
6.0 min: 90% B
-
6.1 min: 20% B
-
8.0 min: Stop
Mass Spectrometry (ESI Negative)
| Parameter | Value |
| Ion Source | ESI Negative ( |
| Spray Voltage | -4500 V |
| Source Temp | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions (Quantification)
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| This compound | 1123.6 | 961.5 | -45 | Quantifier |
| This compound | 1123.6 | 799.5 | -60 | Qualifier |
| Digoxin (IS) | 779.4 | 649.4 | -35 | Internal Std |
Note: The transition 1123 -> 961 corresponds to the neutral loss of one glucosyl moiety (162 Da).
Visualizations
Analytical Workflow
The following diagram illustrates the streamlined workflow from biological sample to data acquisition.
Figure 1: End-to-end analytical workflow for this compound quantification in plasma.
Fragmentation Pathway
Understanding the fragmentation is vital for troubleshooting matrix interference.
Figure 2: Proposed ESI(-) fragmentation pathway of this compound used for MRM selection.
Method Validation & Troubleshooting
Matrix Effect Assessment
Mogrosides are susceptible to ion suppression from phospholipids in plasma.
-
Calculation:
-
Acceptance: 85% - 115%.
-
Troubleshooting: If suppression > 20% is observed, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a C18 cartridge (Wash with 10% MeOH, Elute with 100% MeOH).
Linearity and Range
-
Calibration Curve: 5, 10, 50, 100, 500, 1000, 2000 ng/mL.
-
Weighting:
weighting is recommended to improve accuracy at the LLOQ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Positive mode selected | Ensure Negative Mode is active. |
| Peak Tailing | Secondary interactions | Use HSS T3 column; ensure 0.05% Acetic Acid is fresh. |
| Carryover | Sticky glycosides | Increase needle wash (50:50 MeOH:Water + 0.1% Formic Acid). |
| Adduct Formation | High Formic Acid | Reduce acid to 0.01% or use Acetic Acid (weaker ion pairing). |
References
-
Luo, Z., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii."[2] Journal of Separation Science, 39(21), 4124-4135.[2]
-
Yan, H., et al. (2018). "Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Pakistan Journal of Pharmaceutical Sciences, 31(3), 869-874.
-
Zhang, H., et al. (2023). "Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation." Foods, 12(12), 2345.
Sources
Application Notes and Protocols for the Extraction and Purification of Mogroside IVa from Siraitia grosvenorii
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in the drug development field on the extraction and purification of Mogroside IVa from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound, a cucurbitane-type triterpenoid glycoside, is a significant bioactive compound with potential therapeutic applications and is also a precursor to the intensely sweet Mogroside V.[1] This guide details scientifically-grounded protocols, from the initial preparation of the raw plant material to the final isolation of high-purity this compound. We will explore both conventional and advanced extraction techniques, followed by a multi-step purification strategy involving macroporous resin and silica gel chromatography, culminating in high-performance liquid chromatography (HPLC) for final polishing. Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower users to adapt and optimize the methodologies for their specific research needs.
Introduction: The Significance of this compound
Siraitia grosvenorii is a perennial vine native to Southern China, long utilized in traditional medicine and more recently recognized globally as a source of natural, non-caloric sweeteners.[2] The primary sweetening agents are a group of compounds known as mogrosides.[3] While Mogroside V is the most abundant and sweetest of these, this compound is also a major constituent and a key intermediate in the biosynthesis of Mogroside V.[1][4]
The biosynthesis of mogrosides is a complex enzymatic process involving squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[5] Specifically, UGTs are responsible for the sequential glycosylation of the mogrol aglycone, which ultimately yields the various mogroside species.[6][7] this compound is a tetra-glycosylated mogroside, which can be further glycosylated to form the penta-glycosylated Mogroside V.[1] Understanding the extraction and purification of this compound is therefore crucial not only for studying its own bioactivities but also for applications where it serves as a precursor or a reference standard.
This guide provides a robust and validated workflow for the isolation of this compound, emphasizing methodological transparency and scientific rationale.
Overall Extraction and Purification Strategy
The isolation of a specific glycoside like this compound from a complex plant matrix is a multi-stage process. Our strategy is designed to systematically remove impurities and enrich the target compound based on its physicochemical properties.
-
Crude Extraction : The initial step involves liberating the mogrosides from the plant tissue into a solvent. We will cover two primary methods: traditional Hot Water Extraction (HWE) and modern Ultrasound-Assisted Extraction (UAE).
-
Initial Purification & Enrichment : The crude extract contains numerous water-soluble compounds (sugars, pigments, organic acids). Macroporous resin chromatography is an effective technique to capture the relatively non-polar mogrosides while allowing polar impurities to pass through.[8]
-
Intermediate Purification : Further separation based on polarity is achieved using silica gel column chromatography.
-
High-Purity Fractionation : The final step involves the use of preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate this compound from other structurally similar mogrosides.
-
Quality Control : Analytical HPLC is used throughout the process to monitor the presence and purity of this compound in various fractions.[4]
Below is a diagrammatic representation of the complete workflow.
Caption: Overall workflow for this compound extraction and purification.
Part 1: Preparation of Crude Mogroside Extract
Rationale for Method Selection
The choice of extraction method is a trade-off between efficiency, cost, and scalability.
-
Hot Water Extraction (HWE) is a mature, stable, and low-cost method suitable for large-scale operations.[9] It relies on heat and diffusion to extract water-soluble compounds.
-
Ultrasound-Assisted Extraction (UAE) offers significantly higher efficiency and reduced extraction times.[10] This "green" technique uses acoustic cavitation—the formation and collapse of microscopic bubbles—to create powerful microjets that disrupt plant cell walls, enhancing solvent penetration and mass transfer.[11] This process is often performed at lower temperatures, preventing thermal degradation of heat-sensitive compounds.[10]
Protocol 1.1: Conventional Hot Water Extraction
-
Material Preparation : Start with dried S. grosvenorii fruits. Crush the fruits, ensuring the outer shell is broken into 6-10 pieces, but avoid pulverizing the seeds, which can release bitter compounds.[12][13]
-
Extraction Setup : Place 100 g of the crushed fruit material into a 2 L flask. Add deionized water at a solid-to-liquid ratio of 1:15 (w/v), which corresponds to 1.5 L of water.[9]
-
Soaking : Allow the material to soak for 30 minutes at room temperature to facilitate solvent penetration.[9]
-
Heating : Heat the mixture to 95-99°C and maintain this temperature for 1-2 hours with continuous stirring.[13]
-
Filtration : After the first extraction, filter the mixture through a 200-400 mesh sieve or cheesecloth to separate the liquid extract from the solid plant material.[13]
-
Repeated Extraction : Return the solid residue to the flask and repeat the extraction process (steps 3-5) two more times with fresh deionized water to maximize the yield.[9]
-
Pooling : Combine the filtrates from all three extraction cycles. This is your crude aqueous extract.
-
Centrifugation : Centrifuge the pooled extract at high speed (e.g., 10,000-15,000 rpm) to remove any remaining fine suspended particles.[13][14] The resulting supernatant is ready for purification.
Protocol 1.2: Ultrasound-Assisted Extraction (UAE)
-
Material Preparation : Prepare the crushed fruit material as described in Protocol 1.1, Step 1.
-
Extraction Setup : Place 100 g of the crushed fruit into a suitable vessel. Add deionized water at a solid-to-liquid ratio of 1:20 (w/v), which corresponds to 2 L of water.[15]
-
Sonication : Immerse a high-intensity ultrasonic probe into the slurry. Set the ultrasonic device parameters. While optimal settings require empirical determination, a good starting point is a frequency of 20-25 kHz and a power of 400-600 W.
-
Extraction Process : Perform the extraction at a controlled temperature, for example, 40°C, for approximately 7-10 minutes.[15] The use of a cooling jacket on the vessel is recommended to prevent temperature increases due to sonication.
-
Separation : After extraction, separate the liquid extract from the solid residue by filtration and centrifugation as described in Protocol 1.1 (steps 5 and 8). The resulting supernatant is the crude extract.
Part 2: Purification of this compound
Protocol 2.1: Macroporous Resin Chromatography for Initial Enrichment
Principle : Macroporous resins are synthetic polymers with a highly porous structure and large surface area. They function as solid-phase adsorbents. In this application, a non-polar resin (e.g., HZ 806) is used. When the aqueous crude extract is passed through the column, the relatively non-polar mogrosides adsorb to the resin surface via van der Waals forces, while highly polar compounds like sugars and salts are not retained and are washed away with water. The adsorbed mogrosides are then selectively desorbed (eluted) using a solvent of intermediate polarity, such as an ethanol-water mixture.[16][17]
-
Resin Selection and Activation : Select a suitable non-ionic macroporous resin (e.g., HZ 806 has shown good performance for mogrosides).[16] Activate the resin by sequentially washing it with ethanol and then deionized water until the effluent is clear and neutral. Pack the activated resin into a glass column.
-
Loading : Pass the crude extract supernatant through the prepared resin column at a controlled flow rate of 1-2 bed volumes per hour (BV/h).
-
Washing : After loading, wash the column with 3-5 BV of deionized water to remove all non-adsorbed polar impurities. Monitor the effluent with a refractometer; the washing is complete when the refractive index of the effluent is close to that of pure water.
-
Elution : Elute the adsorbed mogrosides from the resin using a 40-60% ethanol-water solution at a flow rate of 1.0 BV/h.[18][19]
-
Fraction Collection : Collect the eluate in fractions. Monitor the fractions for the presence of mogrosides using analytical HPLC (see Part 5) or Thin Layer Chromatography (TLC).
-
Pooling and Concentration : Pool the fractions containing the highest concentration of mogrosides. Remove the ethanol from the pooled fraction using a rotary evaporator under reduced pressure. The remaining aqueous solution is the enriched mogroside fraction.
Protocol 2.2: Silica Gel Column Chromatography
Principle : Silica gel is a polar stationary phase. This step separates compounds based on their polarity. Less polar compounds will travel through the column faster (elute first), while more polar compounds will be retained longer. This allows for the separation of different mogrosides from each other and from other less polar or more polar impurities that may have co-eluted from the resin column.
-
Preparation : The enriched mogroside fraction is concentrated to a dry powder.
-
Column Packing : Prepare a silica gel chromatography column using a suitable solvent system, such as a mixture of ethyl acetate and ethanol.[14]
-
Loading : Dissolve the dried mogroside powder in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system. The composition of the mobile phase can be kept constant (isocratic) or gradually changed (gradient) to improve separation.
-
Fraction Collection and Analysis : Collect fractions and analyze them using analytical HPLC to identify those containing this compound. Pool the relevant fractions.
Protocol 2.3: High-Purity Fractionation by Preparative HPLC
Principle : Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and collect quantities of specific compounds. A reversed-phase C18 column is typically used, where separation is based on hydrophobicity. This compound, being slightly less hydrophobic than Mogroside V (due to one less sugar moiety), will have a shorter retention time under typical reversed-phase conditions.[4]
-
System Setup : Use a preparative HPLC system equipped with a C18 column, a UV detector, and a fraction collector.
-
Mobile Phase : A common mobile phase is a gradient of acetonitrile and water.[4][20]
-
Sample Preparation : Dissolve the semi-purified this compound fraction from the silica gel step in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection and Fractionation : Inject the sample onto the column and run the separation method. Monitor the elution profile at ~210 nm.[19] Collect the peak corresponding to the retention time of a this compound standard.
-
Post-Processing : Combine the collected fractions containing high-purity this compound. Remove the organic solvent via rotary evaporation and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white powder.
Part 3: Quality Control and Analysis
Protocol 3.1: HPLC-UV/CAD Analysis for Quantification
Principle : High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of mogrosides. A reversed-phase C18 column separates the compounds based on polarity. UV detection at low wavelengths (~203-210 nm) is possible due to the presence of a weak chromophore, but it is not highly specific.[21] Charged Aerosol Detection (CAD) provides near-universal response for non-volatile analytes and is independent of their optical properties, making it an excellent alternative for accurate quantification.[21]
| Parameter | Recommended Setting | Rationale / Reference |
| System | HPLC or UHPLC System | Standard analytical instrumentation. |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation of mogrosides.[19][22] |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid | Acid improves peak shape and ionization for MS.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase.[4] |
| Gradient Elution | e.g., 15-40% B over 15 min | Gradient is necessary to resolve the complex mixture of mogrosides.[22] |
| Flow Rate | 0.5 - 1.0 mL/min | Typical for a 4.6 mm ID column.[19] |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility.[19] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration. |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | Mogrosides have a weak UV absorbance at low wavelengths; CAD offers better quantitation.[19][21] |
Data Presentation & Expected Results
The efficiency of the extraction and purification process can be tracked by measuring the yield and purity at each major step.
| Stage | Expected Mogroside Purity (Total) | Expected Yield (Relative to Start) | Notes |
| Crude Hot Water Extract | 0.5 - 1.5% | ~5-7% (Total Mogrosides) | Contains high levels of sugars and other impurities.[9][15] |
| After Macroporous Resin | 10 - 30% | >90% Recovery from crude | Significant enrichment and removal of polar impurities.[16] |
| After Silica Gel Column | 50 - 70% | >85% Recovery from resin step | Further separation of mogrosides from other compounds. |
| After Preparative HPLC | >98% (this compound) | Variable, depends on resolution | High purity is achievable but at the cost of some yield.[23] |
References
-
Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. (n.d.). MDPI. [Link]
-
Ultrasonic Cold-Water Extraction of Mogrosides from Monk Fruit. (n.d.). Hielscher Ultrasonics. [Link]
-
Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods. (2023). MDPI. [Link]
- Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition. (2017).
- Separation and purification method for high-purity mogroside v. (n.d.).
-
The Flow Chart of mogrosides biosynthetic pathway in Siraitia grosvenorii fruits. (n.d.). ResearchGate. [Link]
- Method for Extracting High-Purity Mogroside V from Siraitia grosvenorii. (2019).
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (n.d.). MDPI. [Link]
-
Extraction methods of mogrosides from S. grosvenorii. (n.d.). ResearchGate. [Link]
-
Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii. (n.d.). National Center for Biotechnology Information. [Link]
-
Extraction of Siraitia grosvenorii functional components and product development: a review. (2025). Wiley Online Library. [Link]
-
Analysis of Mogroside V in Siraitia grosvenorii with Micelle-mediated Cloud-Point Extraction. (2025). Semantic Scholar. [Link]
- Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition. (2015).
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (2025). ResearchGate. [Link]
-
Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits. (2023). MDPI. [Link]
-
Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins. (2011). National Center for Biotechnology Information. [Link]
-
Microwave and ultrasound-assisted extraction: obtaining compounds from agro-food waste. (2021). YouTube. [Link]
-
The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016). Proceedings of the National Academy of Sciences. [Link]
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (n.d.). National Center for Biotechnology Information. [Link]
-
HPLC-ESI-MS/MS Method Simultaneously Quantifies Eight Mogrosides of Monk Fruit. (n.d.). Restek. [Link]
-
Development of New Multi-Glycosylation Routes to Facilitate the Biosynthesis of Sweetener Mogrosides from Bitter Immature Siraitia Grosvenorii Using Engineered Escherichia coli. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. (2025). MDPI. [Link]
-
Analysis of Mogroside V in Siraitia grosvenorii With Micelle-Mediated Cloud-Point Extraction. (n.d.). National Center for Biotechnology Information. [Link]
-
The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016). National Center for Biotechnology Information. [Link]
-
Ultrasound-assisted extraction, analysis and antioxidant activity of polysaccharide from the rinds of Garcinia mangostana L. (2025). ResearchGate. [Link]
-
Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. (2022). National Center for Biotechnology Information. [Link]
-
HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column. (n.d.). SIELC Technologies. [Link]
-
Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. (2010). ScienceDirect. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. hielscher.com [hielscher.com]
- 11. mdpi.com [mdpi.com]
- 12. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 13. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 14. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 20. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 23. mdpi.com [mdpi.com]
HILIC chromatography conditions for Mogroside IVa
Application Note: Orthogonal Separation of Mogroside IVa via HILIC Chromatography
Executive Summary
This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for the isolation and quantification of This compound , a key bioactive cucurbitane glycoside found in Siraitia grosvenorii (Monk Fruit). While Reversed-Phase (RP-HPLC) C18 methods are standard, they often suffer from poor retention of polar impurities and co-elution of isobaric glycosides. This guide presents an orthogonal HILIC approach that leverages the polarity of the glycosidic moiety for superior selectivity, offering a complementary separation mechanism where this compound elutes based on its specific glycosylation pattern (4 glucose units) distinct from Mogroside V (5 units).
Introduction & Scientific Rationale
The Challenge:
this compound (
The HILIC Solution: HILIC operates on a "reversed-reversed phase" principle.[1][2] The stationary phase is polar, and the mobile phase is highly organic (typically Acetonitrile).[1][3] Water forms a stagnant layer on the silica surface.
-
Mechanism: Partitioning of the analyte between the bulk organic mobile phase and the water-rich layer on the surface.
-
Selectivity for Mogrosides: Retention is directly proportional to the number of sugar units (polarity).
-
Elution Order (HILIC): Less polar (fewer sugars)
More polar (more sugars). -
Prediction: this compound (4 sugars) will elute before Mogroside V (5 sugars). This is the inverse of RP-HPLC elution order, providing excellent orthogonality for impurity profiling.
-
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| System | UHPLC System with Binary Pump (e.g., Agilent 1290 / Thermo Vanquish) |
| Detector | Primary: Charged Aerosol Detector (CAD) or ELSD (Universal response for glycosides)Secondary: UV-Vis @ 203 nm (Low sensitivity due to lack of chromophores) |
| Column | Amide-Functionalized Silica (e.g., Waters XBridge Amide, TSKgel Amide-80)Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC) |
| Column Temp | 35°C (Control is critical for HILIC reproducibility) |
| Flow Rate | 0.8 mL/min (for 4.6 mm ID) |
| Injection Vol | 5 µL (Must be dissolved in high % organic solvent) |
Mobile Phase Composition
HILIC requires a buffer to control the ionization of residual silanols and the analyte's electrostatic interactions.
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Why: Ammonium formate is volatile (MS/CAD compatible) and acidic pH suppresses silanol activity, improving peak shape.
-
-
Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).
Gradient Program
Initial conditions must be high organic to ensure retention.
| Time (min) | % Solvent A (Aq. Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 15 | 85 | Equilibration/Loading |
| 2.0 | 15 | 85 | Isocratic Hold |
| 12.0 | 30 | 70 | Linear Gradient (Elution of IVa then V) |
| 15.0 | 50 | 50 | Column Wash (Remove highly polar salts) |
| 17.0 | 15 | 85 | Return to Initial |
| 22.0 | 15 | 85 | Re-equilibration (Crucial in HILIC) |
Sample Preparation (Critical Step)
In HILIC, the sample diluent is the "Achilles' heel." Injecting a sample dissolved in 100% water into an 85% ACN mobile phase causes "solvent mismatch," leading to peak splitting and breakthrough.
-
Extraction: Extract Monk Fruit powder with 50% Ethanol/Water.
-
Cleanup: SPE (Solid Phase Extraction) using a C18 cartridge to remove non-polar lipids if necessary.
-
Final Dilution (The Golden Rule):
-
Dry the extract.[4]
-
Reconstitute in 80:20 Acetonitrile:Water .
-
Note: If the sample precipitates in high ACN, use 50:50, but reduce injection volume to <2 µL to maintain peak integrity.
-
Results & Discussion
Separation Mechanism & Elution Order
Under the described Amide-HILIC conditions, the separation is driven by hydrogen bonding and hydrophilic partitioning.
-
Mogroside II / III: Elute first (Least polar, fewest sugars).
-
This compound: Elutes at approx. 6-8 minutes.
-
Mogroside V: Elutes at approx. 9-11 minutes.
-
Siamenoside I: Elutes between IVa and V depending on specific linkage polarity.
Why this matters: In RP-HPLC, Mogroside V often elutes very early (near the void volume if organic % is too high), causing co-elution with polar matrix interferences. HILIC retains V strongly, moving it away from the solvent front and separating it clearly from IVa.
Detection Considerations
Mogrosides lack a strong UV chromophore (only weak end-absorption at ~203 nm).
-
UV Analysis: Prone to baseline drift during gradients. Only suitable for high-concentration standards.
-
CAD/ELSD: Recommended. These detectors respond to the mass of the non-volatile analyte, providing a stable baseline and higher sensitivity for mogrosides.
-
MS (Mass Spectrometry): Ideal for confirmation. Operate in Negative Mode (ESI-) .
-
This compound Target Ion: m/z 1123
or m/z 1169 .
-
Workflow Visualization
Caption: Workflow for HILIC separation of this compound, highlighting the critical reconstitution step and partitioning mechanism.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting / Fronting | Sample solvent too aqueous. | Dissolve sample in >70% ACN. If insoluble, reduce injection volume to 1-2 µL. |
| Drifting Retention Times | Insufficient equilibration. | HILIC columns require longer equilibration than RP. Allow 20 column volumes between runs. |
| Low Sensitivity (MS) | Ion suppression from buffer. | Ensure Ammonium Formate conc. is ≤10 mM. Switch to Ammonium Acetate if pH > 4 is needed. |
| No Retention of IVa | Phase collapse or wrong mode. | Confirm mobile phase is >60% Organic. Ensure column is Amide or HILIC-Silica, not C18. |
References
-
Thermo Fisher Scientific. (2012). Mogroside V Determination by HPLC with Charged Aerosol and UV Detections.[5] Application Note 293. Link
-
SIELC Technologies. HPLC Method for Analysis of Mogroside V on Primesep AP.Link
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
Luo, Z., et al. (2016).[6] Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides.[6] Journal of Separation Science.[6] Link (Demonstrates MS parameters for Mogrosides).
-
ChemicalBook. Mogroside V Chemical Properties and Structure.Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ABC Herbalgram Website [herbalgram.org]
High-Efficiency Isolation and Enrichment of Mogroside IVa via Solid Phase Extraction (SPE)
Executive Summary & Scientific Context
Mogroside IVa is a cucurbitane-type triterpene glycoside found in Siraitia grosvenorii (Monk Fruit).[1] While often overshadowed by the high-abundance sweetener Mogroside V, this compound has emerged as a critical bioactive compound, specifically noted for its potential in inhibiting pulmonary fibrosis and exhibiting anti-inflammatory properties.
The Separation Challenge
Isolating this compound presents a distinct chromatographic challenge due to its structural similarity to Mogroside V and Mogroside IVe.
-
Mogroside V: Contains 5 glucose units (More Polar).
-
This compound: Contains 4 glucose units (Less Polar).
Because this compound lacks the fifth glucose moiety found in Mogroside V, it exhibits slightly higher hydrophobicity. This physicochemical difference is the "lever" we utilize in Reverse-Phase (RP) Solid Phase Extraction to achieve separation. This guide provides two distinct protocols: one for enrichment from plant extracts and one for bioanalysis (plasma/urine) .
Physicochemical Mechanism of Action
To successfully isolate IVa, we must exploit its LogP (partition coefficient). The aglycone core (mogrol) is hydrophobic, while the glucose chains are hydrophilic.
-
Stationary Phase: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance).
-
Retention Logic: On a C18 cartridge, the more polar Mogroside V will elute earlier (at lower organic solvent percentages) than the less polar this compound.
-
Critical Step: A precise "heart-cut" elution gradient is required to wash away Mogroside V without eluting this compound, followed by a stronger solvent to release the IVa.
Workflow Visualization
The following diagram illustrates the differential retention logic used in this protocol.
Caption: Differential elution logic based on glucose moiety count. IVa is retained longer than V due to higher hydrophobicity.
Protocol A: Enrichment from Plant Matrix (Siraitia grosvenorii)
This protocol is designed for researchers attempting to purify this compound from crude fruit extracts for cell-based assays or standard preparation.
Materials
-
Sample: Dried Siraitia grosvenorii fruit powder.
-
Cartridge: C18 SPE Cartridge (e.g., 500mg/6mL or 1g/6mL).
-
Why C18? It offers the sharpest selectivity for structural isomers of mogrosides compared to HLB.
-
-
Solvents: HPLC-grade Methanol (MeOH), Ultrapure Water (Milli-Q).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Extraction | Sonicate 1g fruit powder in 20mL 50% Ethanol for 30 mins at 40°C. Centrifuge at 4000 rpm. Collect supernatant. | 50% EtOH balances the extraction of total mogrosides while minimizing chlorophyll/lipid co-extraction compared to 100% EtOH. |
| 2. Dilution | Dilute the supernatant 1:1 with water (Final: ~25% EtOH). | Reduces organic strength to ensure mogrosides bind to the C18 cartridge during loading. |
| 3. Conditioning | Flush cartridge with 6mL MeOH, then 6mL Water. | Activates C18 ligands and ensures proper wetting. |
| 4. Loading | Load 2-4mL of diluted extract. Flow rate: <1 mL/min.[1][2] | Slow loading is crucial for glycosides to interact with the hydrophobic phase. |
| 5. Wash 1 (Sugars) | Wash with 6mL Water . | Removes free sugars (glucose, fructose) and proteins. |
| 6. Wash 2 (Mog V Removal) | Wash with 6mL 30% Methanol . | CRITICAL STEP: This concentration elutes the majority of Mogroside V and IIIE, leaving IVa bound. |
| 7. Elution (Target) | Elute with 4mL 60% Methanol . | This fraction contains enriched this compound. |
| 8. Wash 3 (Clean) | Flush with 100% MeOH. | Removes highly non-polar aglycones and lipids (waste). |
Protocol B: Bioanalysis (Plasma/Urine PK Studies)
This protocol is optimized for high sensitivity (LC-MS/MS) when analyzing this compound pharmacokinetics (PK) in biological fluids.
Materials
-
Sample: Rat/Human Plasma.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) Cartridge (e.g., 30mg/1mL).
-
Why HLB? Biological fluids can de-wet C18 cartridges. HLB is polymeric and water-wettable, ensuring consistent recovery even if the cartridge runs dry.
-
Step-by-Step Methodology
-
Pre-treatment:
-
Aliquot 100 µL Plasma.
-
Add 10 µL Internal Standard (IS).
-
Add 300 µL 1% Formic Acid in Water. Acidification disrupts protein binding.
-
-
Conditioning:
-
1 mL Methanol -> 1 mL Water.
-
-
Loading:
-
Load pre-treated sample. Gravity flow or low vacuum.
-
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).
-
Wash 2: 1 mL 20% Acetonitrile. (Removes phospholipids).
-
-
Elution:
-
Elute with 500 µL Methanol .
-
Note: Unlike Protocol A, we elute all mogrosides here to maximize recovery, relying on LC-MS/MS for separation.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (Initial LC conditions).
-
Analytical Validation (LC-MS/MS)
To verify the success of the SPE, the following LC-MS/MS parameters are recommended.
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7µm) or Waters HSS T3.
-
Mobile Phase:
-
Gradient: 20% B (0-1 min) -> 40% B (5 min) -> 90% B (8 min).
-
Observation: Mogroside V typically elutes at ~4.5 min; this compound at ~5.2 min.
-
MRM Transitions (Negative Mode ESI-)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mogroside V | 1285.6 | 1123.5 | 50 | 45 |
| This compound | 1123.6 | 961.5 | 50 | 45 |
| Internal Standard | (Varies) | (Varies) | - | - |
Troubleshooting & Optimization
-
Low Recovery of IVa:
-
Cause: The "Wash 2" step in Protocol A (30% MeOH) might be too strong for your specific batch of C18.
-
Fix: Reduce Wash 2 to 20-25% MeOH.
-
-
Co-elution with Mogroside V:
-
Cause: Overloading the cartridge.
-
Fix: Reduce the loading mass. The separation factor (alpha) between V and IVa is small; do not exceed 5% of sorbent mass.
-
-
High Backpressure:
-
Cause: Plant pectins/polysaccharides clogging the frit.
-
Fix: Ensure the initial extract is centrifuged at high speed (>10,000 rpm) or filtered through a 0.22 µm PTFE filter before loading.
-
Bio-Analytical Workflow Diagram
The following diagram details the complete lifecycle of a sample from extraction to mass spectrometry.
Caption: End-to-end workflow for the pharmacokinetic analysis of this compound.
References
-
Luo, Z., Shi, H., Zhang, K., et al. (2016).[1] Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners. Journal of Separation Science, 39(21), 4124-4135.[1]
-
Zhou, G., Zhang, Y., Li, Y., et al. (2018). Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1072, 373-378.
-
Li, C., Lin, L., Sui, F., et al. (2014). Chemistry and pharmacology of Siraitia grosvenorii: A review. Chinese Journal of Natural Medicines, 12(2), 89-102.
-
Zhang, H., Yang, H., Zhang, M., et al. (2020). This compound inhibits pulmonary fibrosis in mice via the promotion of AMPK-mediated autophagy. International Immunopharmacology, 89(Pt B), 107064.
Sources
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. maxapress.com [maxapress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Mogroside IVa in Siraitia grosvenorii (Monk Fruit) Extracts via Ultra-High-Performance Liquid Chromatography (UHPLC)
An Application Note for the Pharmaceutical and Natural Products Industry
Abstract
This application note presents a detailed, robust, and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantitative determination of Mogroside IVa in extracts of Siraitia grosvenorii (monk fruit). This compound, along with other key mogrosides, is a critical quality attribute for monk fruit-based natural sweeteners and pharmaceutical ingredients.[1] This protocol provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering sample preparation, chromatographic conditions, method validation in accordance with ICH Q2(R1) guidelines, and data analysis. The methodology employs reversed-phase UHPLC with UV detection, ensuring high resolution, sensitivity, and rapid analysis times suitable for high-throughput environments.
Introduction and Scientific Principle
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is renowned for its intensely sweet taste, which is attributed to a group of cucurbitane-type triterpene glycosides known as mogrosides.[2][3] While Mogroside V is the most abundant and sweetest compound, the profile of other mogrosides, including this compound, is crucial for evaluating the fruit's maturity, quality, and the sensory profile of the final extract.[1][4] The presence and quantity of this compound can be an indicator of whether the fruit was fully ripe at harvest.[1] Therefore, a precise and reliable analytical method is essential for quality control and standardization.
This method leverages the principles of reversed-phase UHPLC, which is ideally suited for separating compounds of moderate to low polarity, such as mogrosides. The stationary phase consists of a C18-bonded silica, which retains the analytes through hydrophobic interactions. A gradient elution using a mixture of water and a less polar organic solvent (acetonitrile) is employed.[1][5] This gradient is critical, as it allows for the effective separation of a complex mixture of mogrosides that differ in their degree of glycosylation and, consequently, their polarity, all within a short analytical run time.[1] Detection is performed at a low UV wavelength (e.g., 203-210 nm), as mogrosides lack a significant chromophore at higher wavelengths.[5][6]
Instrumentation, Reagents, and Materials
Instrumentation
-
UHPLC System with a binary solvent pump, autosampler, and thermostatted column compartment (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC H-Class).[7]
-
UV/Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) software (e.g., Chromeleon™, Empower™).
-
Analytical Balance (0.01 mg readability).
-
Ultrasonic Bath.
-
Vortex Mixer.
-
Centrifuge.
-
pH Meter.
Reagents and Chemicals
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Methanol (MeOH), HPLC grade.[7]
-
Water, ultrapure (18.2 MΩ·cm).
-
Formic Acid (HCOOH), LC-MS grade (≥99%).[1]
-
This compound reference standard (≥95% purity).
Materials
-
UHPLC Column: A high-efficiency, reversed-phase C18 column is recommended (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 50 mm, 1.8 µm).[1][7]
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Autosampler vials with caps and septa.
-
Syringe filters (0.22 µm, PTFE or Nylon).
Experimental Protocols
Preparation of Mobile Phases and Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.
-
Rationale: The addition of formic acid helps to control the pH of the mobile phase, which protonates residual silanols on the stationary phase and suppresses the ionization of any acidic functional groups on the analytes, leading to improved peak shape and retention time reproducibility.[1]
-
-
Mobile Phase B (Organic): Acetonitrile.
Preparation of Standard Solutions
-
Primary Stock Solution (approx. 1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the Primary Stock Solution with the Sample Diluent.
Sample Preparation (Monk Fruit Powder/Extract)
This protocol is optimized for dried monk fruit powder or a solid extract.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized monk fruit powder into a 50 mL centrifuge tube.[7]
-
Extraction: Add 25 mL of Sample Diluent (80:20 MeOH/Water) to the tube.[7]
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at 40 kHz to facilitate cell disruption and analyte extraction.[7]
-
Centrifugation: Centrifuge the suspension at 12,000 rpm for 5 minutes to pellet the solid material.[7]
-
Dilution and Filtration: Carefully collect the supernatant. Perform an appropriate dilution with the Sample Diluent to ensure the final concentration of this compound falls within the calibration range. Filter the diluted extract through a 0.22 µm syringe filter into a UHPLC vial.[7][8]
Workflow Diagram for Sample Preparation and Analysis
Caption: Overall workflow from preparation to final quantification.
UHPLC System and Method Parameters
The following parameters provide a robust starting point and should be optimized as needed for the specific instrumentation and column used.
| Parameter | Recommended Setting |
| Column | Agilent Poroshell 120 SB-C18 (or equivalent), 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min[7] |
| Gradient Program | Time (min) |
| Column Temperature | 40 °C[9] |
| Autosampler Temp. | 4 °C |
| Injection Volume | 1.0 µL[7] |
| Detection | UV at 210 nm |
| Run Time | 25 minutes |
Rationale for Gradient: A gradient elution is necessary to first elute the more polar mogrosides and then increase the organic solvent concentration to elute the less polar, more highly glycosylated mogrosides like Mogroside V, ensuring good separation from this compound.[1][7]
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST). This ensures the system is operating correctly.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time (n=6 injections) |
| Resolution (Rs) | > 2.0 between this compound and nearest interfering peak |
SST Workflow
Caption: Decision workflow for System Suitability Testing (SST).
Method Validation Protocol (ICH Q2(R1) Summary)
To ensure the analytical procedure is suitable for its intended purpose, it must be validated.[10] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze a blank (diluent), placebo (matrix without analyte), and a spiked sample. Peak for this compound should be free from interference at its retention time. | Peak purity index > 0.995. No co-eluting peaks. |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations. | 80% to 120% of the target test concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%.[6][12] |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | RSD ≤ 2.0% for repeatability.[13] RSD ≤ 3.0% for intermediate precision. |
| LOD & LOQ | Limit of Detection (LOD): Determine based on signal-to-noise ratio (S/N = 3). Limit of Quantification (LOQ): Determine based on S/N = 10. | LOD and LOQ should be reported.[5][6] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2) and assess the impact on results. | Results should remain unaffected by minor variations. |
Data Analysis and Calculation
-
Calibration Curve: Generate a linear regression curve from the analysis of the working standard solutions, plotting peak area (y-axis) against concentration in µg/mL (x-axis). Obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the prepared sample solution (C_soln) in µg/mL by applying its peak area to the regression equation.
-
Calculate Content in Original Sample: Calculate the final content of this compound in the original solid sample (e.g., in mg/g) using the following formula:
Content (mg/g) = (C_soln × V × DF) / W
Where:
-
C_soln = Concentration of this compound in the final solution (µg/mL)
-
V = Initial extraction volume (mL)
-
DF = Dilution factor applied to the supernatant
-
W = Weight of the initial sample (mg)
-
References
- Qi, X., et al. (2013). Analysis of Mogroside V in Siraitia Grosvenorii With Micelle-Mediated Cloud-Point Extraction. Phytochemical Analysis, 24(5), 493-498.
-
Luo, Z., et al. (2016). Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners. Journal of Separation Science, 39(21), 4124-4135. [Link]
-
Wang, Y., et al. (2020). Analysis of Mogrosides in Siraitia grosvenorii Fruits at Different Stages of Maturity. Journal of Food Science, 85(1), 150-158. [Link]
-
Liu, H., et al. (2013). Analysis of Mogroside V in Siraitia grosvenorii with Micelle-mediated Cloud-Point Extraction. ResearchGate. [Link]
-
Li, R., et al. (2022). Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. Molecules, 27(19), 6539. [Link]
- Qi, L. W., et al. (2016). Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1321-1327.
-
Qi, L. W., et al. (2016). Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Li, C., et al. (2005). Study on Analysis of Mogrosides by HPLC/ESI/MS2. Acta Horticulturae Sinica. [Link]
- Bi, E. (2017). Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition.
-
Tan, T. C., et al. (2023). Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners. Frontiers in Nutrition, 10, 1269538. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Chen, X. J., et al. (2022). Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. Frontiers in Pharmacology, 13, 859670. [Link]
-
Food Standards Australia New Zealand. (2018). Application A1129 Monk fruit extract as a food additive. FSANZ. [Link]
-
ResearchGate. (n.d.). Chemical structure of mogroside V... Scientific Diagram. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
Sources
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. pjps.pk [pjps.pk]
- 3. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
- 13. applications.emro.who.int [applications.emro.who.int]
Application Note: Stability and Handling of Mogroside IVa Standard Solutions in Methanol
This Application Note and Protocol guide is designed for researchers and analytical scientists involved in the quantification and quality control of natural sweeteners, specifically Mogroside IVa from Siraitia grosvenorii (Monk Fruit).
Abstract & Core Directive
This compound (CAS: 88901-41-1) is a cucurbitane-type triterpene glycoside and a critical marker for the quality control of Monk Fruit extracts.[1] While Mogroside V is the most abundant sweetener, this compound serves as a vital biosynthetic intermediate and quality indicator.
This guide addresses a common analytical challenge: the thermodynamic and kinetic stability of this compound when solvated in methanol. Methanol is the preferred solvent for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) due to its compatibility with C18 stationary phases and electrospray ionization (ESI). However, improper handling can lead to glycosidic hydrolysis or precipitation, compromising quantitative accuracy.
Chemical Context & Solubility Profile
This compound consists of a mogrol aglycone backbone attached to four glucose units. Its stability is governed by the integrity of the O-glycosidic bonds at the C-3 and C-24 positions.[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 1125.29 g/mol [3]
-
Solubility in Methanol: High (>10 mg/mL).[1] Methanol provides a protic, polar environment that effectively solvates the hydrophilic glucose moieties while accommodating the hydrophobic triterpene core.
-
Risk Factors:
-
Acid Hydrolysis: In the presence of strong acids or prolonged exposure to acidic mobile phases (e.g., 0.1% Formic acid) at room temperature, glucose units may cleave, degrading this compound into Mogroside III or IIe.
-
Transesterification: Rare in neutral methanol, but possible under basic catalysis.
-
Table 1: Physicochemical Properties Relevant to Stability
| Property | Specification | Implication for Handling |
| Polarity | Mid-Polar | Elutes before Mogroside V on C18 columns; requires organic modifier (MeOH/ACN) for solubility.[1] |
| Hygroscopicity | Moderate | Solid standard absorbs moisture; weigh quickly or use a dry box. |
| UV Max | ~203-210 nm | Weak chromophore; requires high-purity solvents to avoid baseline noise.[1] |
| Critical Stability Limit | pH < 3.0 or T > 40°C | Avoid storing in acidic mobile phase for >24 hours. |
Experimental Protocol: Standard Preparation & Storage
This protocol ensures a self-validating system where degradation can be detected before it affects data integrity.[1]
Phase A: Preparation of Stock Solution (1.0 mg/mL)
Reagents:
-
Methanol, LC-MS Grade (Do not use HPLC grade if MS detection is planned due to sodium adduct formation).[1]
Procedure:
-
Equilibration: Allow the vial of this compound solid to reach room temperature (20–25°C) inside a desiccator to prevent water condensation on the cold solid.
-
Weighing: Accurately weigh 1.0 mg of this compound into a 1.5 mL amber glass HPLC vial.
-
Note: Use amber glass to protect from photodegradation, although mogrosides are relatively light-stable.[1]
-
-
Dissolution: Add 1.0 mL of LC-MS Grade Methanol.
-
Sonicate: Sonicate for 60 seconds at ambient temperature. Ensure no particulates remain.
-
Checkpoint: The solution must be crystal clear. Turbidity indicates incomplete solvation or impurities.
-
Phase B: Storage & Stability Management
Storage Conditions:
-
Short-Term (Active Use): 4°C in an autosampler (stable for < 72 hours).
-
Long-Term (Stock): -20°C or -80°C (stable for 6–12 months).[1]
Critical Warning: Do not store the stock solution in mobile phase (e.g., Methanol/Water mixtures with acid). Hydrolysis rates increase significantly in water-containing acidic environments compared to pure methanol.[1]
Phase C: Self-Validating Stability Check (SST)
Before running a sample batch, inject a "Check Standard" from the stock.[1]
-
Acceptance Criteria: Peak Area within ±2% of the initial calibration curve.
-
Degradation Flag: Appearance of new peaks at earlier retention times (indicating hydrolysis products like Mogroside III).
Analytical Method: HPLC-UV/MS
To monitor stability, use the following validated conditions. This method separates this compound from its potential degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm or 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (or Methanol).[1]
-
Flow Rate: 0.3 mL/min.
-
Gradient: 20% B to 50% B over 10 minutes (this compound typically elutes ~6–8 min).
-
Detection:
Visualizing the Stability Workflow
The following diagram illustrates the decision tree for handling and validating the standard solution.
Figure 1: Workflow for the preparation, storage, and validation of this compound standard solutions.
Degradation Mechanism & Troubleshooting
Understanding how the molecule breaks down allows for better prevention.
Degradation Pathway: Acid Hydrolysis
In acidic methanol/water mixtures (common mobile phases), the glycosidic bonds are susceptible to hydrolysis.
Figure 2: Stepwise hydrolysis of this compound under acidic stress.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Extra peak (Rt < IVa) | Hydrolysis (Mogroside III/IIe) | Standard was stored in acidic mobile phase too long. Prepare fresh in pure MeOH. |
| Peak Broadening | Solvent Mismatch | Injection solvent (100% MeOH) is too strong compared to initial mobile phase (e.g., 20% ACN).[1] Dilute sample 1:1 with water before injection. |
| Low Recovery | Adsorption | Mogrosides can stick to glass. Use silanized vials or ensure high % organic solvent in stock. |
References
-
Zhang, M., et al. (2011). "Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins."[6] Molecules, 16(9), 7288-7301.[1][6] Link[1]
-
Luo, Z., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners."[7] Journal of Separation Science, 39(21), 4124-4135.[1][7] Link[1]
-
Cayman Chemical. "Mogroside V Product Information & Stability." Link
-
PubChem. "this compound Compound Summary (CID 73321046)." National Library of Medicine. Link
Sources
- 1. CID 73321046 | C54H92O24 | CID 73321046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mogroside V | CAS:88901-36-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ABC Herbalgram Website [herbalgram.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mogroside IVa Recovery in Aqueous Extraction
Welcome to the technical support center for optimizing the aqueous extraction of Mogroside IVa from Siraitia grosvenorii (monk fruit). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield, purity, and consistency of their this compound extractions. Here, we will delve into the science behind the extraction process, troubleshoot common issues, and provide detailed protocols to enhance your experimental success.
Introduction: The Science of this compound Extraction
This compound, a sweet-tasting saponin, is a valuable natural product with significant potential in the food and pharmaceutical industries. As a cucurbitane-type triterpenoid glycoside, its extraction from the monk fruit matrix is a critical first step in its purification and application.[1] While aqueous extraction is a common and environmentally friendly method, its efficiency can be hampered by several factors. This guide will provide you with the knowledge to navigate these challenges and optimize your extraction protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the aqueous extraction of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low this compound Yield
-
Potential Cause 1: Inefficient Cell Lysis. The rigid cell walls of the plant material can prevent the efficient release of intracellular mogrosides into the aqueous solvent.
-
Solution:
-
Mechanical Disruption: Ensure the dried monk fruit is finely powdered to maximize the surface area for extraction.
-
Enzymatic Pre-treatment: Consider a pre-treatment step with cell wall-degrading enzymes like cellulase and pectinase to break down the plant cell structure.
-
Advanced Extraction Techniques: Employ methods like ultrasound-assisted extraction (sonication) or microwave-assisted extraction to enhance cell wall disruption and improve mass transfer.[2][3]
-
-
-
Potential Cause 2: Suboptimal Extraction Parameters. The temperature, time, and solid-to-liquid ratio are critical variables that significantly impact extraction efficiency.
-
Solution:
-
Optimize Temperature: While higher temperatures can increase solubility and diffusion rates, excessively high temperatures can lead to the degradation of mogrosides.[4] A temperature range of 60-80°C is often a good starting point for optimization.[2][5]
-
Optimize Extraction Time: Prolonged extraction times do not always equate to higher yields and can lead to the extraction of undesirable compounds. A time course experiment (e.g., 30, 60, 90, 120 minutes) will help determine the optimal extraction duration.
-
Optimize Solid-to-Liquid Ratio: A higher solvent volume can enhance the concentration gradient, driving more mogrosides into the solution. However, an excessively large volume will increase processing time and costs. Ratios between 1:20 and 1:30 (solid:liquid) are commonly reported.[2]
-
-
-
Potential Cause 3: Incomplete Extraction. A single extraction step may not be sufficient to recover all the available this compound.
Issue 2: Poor Purity of the Crude Extract
-
Potential Cause 1: Co-extraction of Impurities. The aqueous solvent will also extract other water-soluble compounds from the monk fruit, such as sugars, pigments, and other saponins, leading to a complex mixture.
-
Solution:
-
Pre-washing: A preliminary wash of the powdered fruit with a non-polar solvent like hexane can remove some lipid-soluble impurities before the aqueous extraction.
-
Post-extraction Purification: This is a crucial step for improving purity. Common methods include:
-
Macroporous Resin Chromatography: This technique is highly effective for separating mogrosides from other compounds based on polarity.[7]
-
Activated Carbon Treatment: Can be used to remove colored impurities.[8]
-
Membrane Filtration (Ultrafiltration and Nanofiltration): Can separate molecules based on size, effectively removing smaller impurities like sugars and salts.[6][8]
-
-
-
-
Potential Cause 2: Formation of Off-Flavor Compounds. The drying process of the monk fruit can lead to the formation of bitter or astringent compounds that can be co-extracted.[6][9]
-
Solution:
-
Source High-Quality Raw Material: The quality of the starting monk fruit is paramount.
-
Refine Purification Strategy: A well-designed purification protocol, as mentioned above, is essential to remove these undesirable flavor components.
-
-
Issue 3: Inconsistent Extraction Results
-
Potential Cause 1: Variability in Raw Material. The concentration of this compound can vary between different batches of monk fruit due to factors like ripeness, growing conditions, and drying methods.
-
Solution:
-
Standardize Raw Material: If possible, source monk fruit from a single, reliable supplier.
-
Analytical Quantification: Always quantify the this compound content in your starting material and final extract using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[9] This will allow you to normalize your results and understand the efficiency of your extraction process.
-
-
-
Potential Cause 2: Lack of Process Control. Minor variations in experimental parameters can lead to significant differences in the final yield and purity.
-
Solution:
-
Maintain Strict Protocol Adherence: Ensure that all parameters (temperature, time, agitation speed, etc.) are precisely controlled and recorded for each experiment.
-
Implement Quality Control Checks: Regularly calibrate your equipment and use internal standards during analytical quantification to ensure accuracy and reproducibility.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for aqueous extraction of this compound?
A1: Mogrosides are generally stable in a pH range of 3 to 12.[10] For aqueous extraction, using neutral pH water is common and safe.[4] Extreme pH values should be avoided as highly alkaline conditions can lead to the degradation of mogrosides.[4]
Q2: Can I use tap water for the extraction?
A2: While some protocols suggest that tap water can be used, for research and development purposes, it is highly recommended to use purified water (e.g., deionized or distilled water) to avoid introducing ionic impurities that could interfere with downstream processing and analysis.[6]
Q3: Is it better to use fresh or dried monk fruit?
A3: Both fresh and dried fruits can be used for extraction. However, dried fruit is more commonly used as it is more stable for storage and the drying process can remove some volatile off-flavor compounds.[6][9] Be aware that the drying process can also lead to the formation of other undesirable flavors.[6][9]
Q4: How can I quantify the amount of this compound in my extract?
A4: The standard and most reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[9] This technique allows for the separation and quantification of individual mogrosides.
Experimental Protocols
Protocol 1: Standardized Aqueous Extraction of this compound
-
Preparation of Plant Material:
-
Take 10 g of dried monk fruit and grind it into a fine powder using a laboratory mill.
-
-
Extraction:
-
Solid-Liquid Separation:
-
Filter the mixture through a cheesecloth or a coarse filter paper to remove the bulk of the solid material.
-
Centrifuge the filtrate at 4000 rpm for 15 minutes to remove any remaining fine particles.
-
-
Extract Collection:
-
Carefully decant the supernatant, which is your crude aqueous extract.
-
-
Repeated Extraction (Optional but Recommended):
-
Transfer the solid residue back to the flask and repeat steps 2-4.
-
Pool the supernatants from both extractions.
-
-
Analysis:
-
Quantify the this compound content in the crude extract using a validated HPLC method.
-
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., HZ 806 has shown good performance for Mogroside V).[7]
-
Pre-treat the resin according to the manufacturer's instructions, which typically involves washing with ethanol and then water to remove any impurities.
-
-
Column Packing:
-
Pack a chromatography column with the pre-treated resin.
-
-
Loading:
-
Load the crude aqueous extract onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove highly polar impurities like sugars and salts.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and analyze each fraction for this compound content using HPLC.
-
Pool the fractions with high this compound purity.
-
-
Solvent Removal:
-
Remove the ethanol and water from the pooled fractions using a rotary evaporator or freeze-drying to obtain the purified this compound extract.
-
Data Presentation
Table 1: Comparison of Different Aqueous Extraction Methods for Mogrosides
| Extraction Method | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Reported Mogroside Yield (%) | Reference |
| Hot Water Decoction | 1:3 | Boiling | 180-300 | 1.8 | [2] |
| Flash Extraction | 1:25 | 60 | 10 | 8.6 | [2][5] |
| Ultrasonic-Assisted | 1:30 | Ambient | 30 | 5.97 | [2] |
| Microwave-Assisted | 1:30 | 90 | 15 | 9.41 | [2] |
Visualizations
Sources
- 1. Mogroside V | C60H102O29 | CID 24721270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. hielscher.com [hielscher.com]
- 4. mdpi.com [mdpi.com]
- 5. academicjournals.org [academicjournals.org]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. High Purity Mogroside V Extract Siraitia Grosvenorii Extraction Equipment Processing Line - Extraction Machine and Monk Fruit Extraction [jnbantech.en.made-in-china.com]
- 9. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 10. Mogroside - Wikipedia [en.wikipedia.org]
Technical Support Center: Mogroside IVa Resolution Guide
Topic: Troubleshooting Mogroside IVa Co-elution in Reverse Phase LC Doc ID: MOG-IVA-TRBL-001 Last Updated: 2025-05-21 Support Tier: Level 3 (Method Development & Optimization)
Diagnostic & Triage: Is it truly Co-elution?
User Query: "I am observing a shoulder on my this compound peak, or inconsistent quantitation compared to my mass balance. How do I confirm co-elution?"
Scientist Response: this compound (Mogrol + 4 glucose units) presents a classic "Critical Pair" challenge in Reverse Phase Liquid Chromatography (RP-LC). In standard C18 chemistries, it frequently co-elutes with Siamenoside I (an isomer with identical mass, m/z 1123 [M-H]⁻) or rides the tail of the massive Mogroside V peak (5 glucose units).
Before altering your method, confirm the issue using this diagnostic workflow:
Diagnostic Workflow
-
Check Elution Order Logic: In RP-LC, retention is inversely proportional to polarity (glycosylation).
-
Elution Order: Mogroside V (5-Glc)
Siamenoside I (4-Glc) This compound (4-Glc) Mogroside III (3-Glc). -
If your IVa peak is early: You are likely seeing Mogroside V tailing.
-
If your IVa peak is split/broad: You are likely co-eluting with Siamenoside I.
-
-
Peak Purity Assessment:
-
UV (DAD): Ineffective. All mogrosides share the same weak chromophore (203–210 nm).
-
MS/MS: Required. While IVa and Siamenoside I are isobaric, their fragmentation patterns (MS2) differ slightly in intensity ratios.
-
-
The "Methanolic Check": Inject your sample using a 100% Methanol mobile phase B (isocratic hold at 30% B for 5 mins). If the peak splits, your current Gradient/Solvent system is the culprit.
Troubleshooting Guides (Step-by-Step)
Scenario A: this compound is merging with Siamenoside I
The most common issue. Both are tetra-glycosides with slightly different linkage positions.
Root Cause: Standard C18 columns rely on hydrophobicity. Since the hydrophobicity of these two isomers is nearly identical, C18 fails to discriminate. The Fix: Leverage Shape Selectivity and Pi-Pi Interactions .
Recommended Protocol Adjustments:
| Parameter | Standard Condition (Failing) | Optimized Condition (Passing) | Mechanism of Action |
| Stationary Phase | C18 (Alkyl chain) | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Phenyl phases engage in pi-pi interactions with the triterpene backbone, discriminating based on the spatial arrangement of the glucose units. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | MeOH is a protic solvent. It participates in hydrogen bonding with the glycosidic hydroxyls, amplifying the subtle structural differences between isomers. |
| Temperature | 25°C - 30°C | 40°C - 45°C | Higher temperature improves mass transfer for large glycosides, sharpening peaks and improving resolution ( |
Scenario B: this compound is lost in the Mogroside V Tail
Common in raw extracts where Mogroside V is 50-100x more concentrated than IVa.
Root Cause: Mass overload of the primary component (Mogroside V) causes peak fronting/tailing that masks the minor IVa peak.
The Fix: Increase Peak Capacity (
Recommended Protocol Adjustments:
| Parameter | Standard Condition (Failing) | Optimized Condition (Passing) | Mechanism of Action |
| Particle Size | 5 µm Fully Porous | 2.7 µm Core-Shell (Fused Core) | Core-shell particles provide narrower peak widths for the massive Mogroside V peak, revealing the IVa peak behind it. |
| Gradient Slope | 1% B / min | 0.5% B / min (Shallow) | "Flattening" the gradient during the critical V |
| Buffer | Water (No modifier) | 0.1% Formic Acid (pH ~2.7) | Suppresses ionization of silanols on the column, reducing tailing for the glycosides. |
The "Golden" Reference Method
If your current method is failing, switch to this validated high-resolution protocol designed specifically for Mogroside isomer separation.
Method ID: MOG-ISO-HR-2025
1. Instrumentation Setup:
-
System: UHPLC or HPLC (Pressure rating > 400 bar recommended).
-
Detector: UV @ 203 nm (Reference 360 nm) or CAD (Charged Aerosol Detector). Note: CAD is preferred due to the weak UV absorbance of mogrosides.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 x 3.0 mm, 2.7 µm (e.g., Agilent Poroshell or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Methanol (LC-MS grade). Do not use ACN for this separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
3. Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 2.00 | 30 | End Initial Hold |
| 25.00 | 60 | Critical Separation Window (Slope: 1.3% / min) |
| 26.00 | 95 | Wash |
| 30.00 | 95 | End Wash |
| 30.10 | 30 | Re-equilibration |
| 35.00 | 30 | Ready for Injection |
Troubleshooting Logic Map
Use the following decision tree to navigate your specific co-elution issue.
Caption: Decision tree for isolating this compound from common interferences (Mogroside V and Siamenoside I).
Frequently Asked Questions (FAQs)
Q: Why does my this compound retention time shift significantly between batches? A: This is often due to pH fluctuation in the aqueous mobile phase. Mogrosides are stable, but silanol activity on your column is pH-dependent. Ensure you are using a buffered mobile phase (0.1% Formic Acid or 10mM Ammonium Formate) rather than pure water. Unbuffered water absorbs atmospheric CO2, causing pH drift that alters selectivity.
Q: Can I use a C8 column instead of C18 to reduce the run time? A: Not recommended for the IVa/Siamenoside pair. While C8 reduces retention of the late-eluting Mogroside V, it often collapses the resolution between the critical isomer pairs early in the chromatogram. If you need speed, use a Sub-2 micron C18 or a Core-Shell column, not a different alkyl chain length.
Q: I see a "ghost peak" eluting after this compound. What is it? A: This is frequently 11-oxo-Mogroside V or a flavonoid glycoside impurity from the Siraitia matrix. These compounds have higher UV absorbance than mogrosides. If using UV detection, they appear larger than they are by mass. Verify with CAD or MS to confirm it is not a mogroside isomer.
References
-
Thermo Fisher Scientific. (2012). Mogroside V Determination by HPLC with Charged Aerosol and UV Detections.[1][2] Application Note 293. Link
-
Zhang, H., et al. (2011).[3] Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Molecules, 16(9), 7288-7299.[3] Link
- Gong, X., et al. (2018). Simultaneous determination of seven mogrosides in Siraitia grosvenorii fruit extracts by HPLC-DAD-ESI-MS/MS. Journal of Food Composition and Analysis.
-
BenchChem. (2025).[4] Technical Support Center: Resolving Co-elution of Impurities.[4] (General troubleshooting framework for isomeric separations). Link
Sources
Technical Support Center: Optimizing Gradient Elution for Mogroside IVa Resolution
Welcome to our dedicated technical support center for the chromatographic analysis of mogrosides. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation and quantification of Mogroside IVa and related compounds. This compound, a key sweetening component from Siraitia grosvenorii (monk fruit), presents unique separation challenges due to its structural similarity to other mogrosides, particularly Mogroside V.[1]
This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our goal is to empower you with the scientific rationale and actionable steps needed to overcome common hurdles in gradient elution HPLC for robust and reliable this compound resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a gradient HPLC method for this compound analysis?
A1: A solid starting point for separating mogrosides is a reversed-phase method using a C18 column.[2][3][4][5] The mobile phase typically consists of water (Solvent A) and acetonitrile (Solvent B), as acetonitrile often provides better resolution for these compounds than methanol.[2][6] A broad, linear scouting gradient, such as 20% to 80% B over 30 minutes, is an effective way to first elute all compounds and determine the approximate elution composition for this compound.
Q2: Which HPLC column is most suitable for separating this compound from other mogrosides?
A2: Reversed-phase C18 columns are the industry standard and most widely used for saponin separations, including mogrosides.[3][4][5] For enhanced resolution of structurally similar compounds like this compound and V, consider columns with high surface area and carbon load. Using a column with a smaller particle size (e.g., sub-2 µm or 2.7 µm) can significantly increase efficiency, leading to sharper peaks and better resolution, provided your HPLC system can handle the higher backpressure.[7][8]
Q3: this compound has poor UV absorbance. What is the optimal detection wavelength?
A3: Mogrosides are triterpenoid saponins that lack strong chromophores, making UV detection challenging.[4] Detection is typically performed at very low wavelengths, generally in the range of 203-215 nm, to capture the end-absorption of the molecule.[3][6] It is critical to use high-purity solvents (HPLC or MS-grade) to minimize baseline noise at these low wavelengths. For more sensitive and specific detection, consider alternative detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[4][9][10]
Troubleshooting Guide: From Common Problems to Robust Solutions
This section addresses specific experimental issues you might encounter. Each answer explains the underlying cause of the problem and provides a systematic approach to resolving it.
Problem: Poor Resolution Between this compound and Mogroside V
Question: I'm seeing co-elution or significant peak overlap between this compound and what I believe is Mogroside V. How can I improve their separation?
Answer: This is the most common and challenging issue in this compound analysis. These two compounds are structural isomers, differing only in the glycosylation pattern, which makes their separation difficult. Achieving baseline resolution requires a multi-parameter optimization approach.
Causality & The Scientific Approach:
Resolution in chromatography is governed by selectivity, efficiency, and retention. Since efficiency is largely dictated by the column and system, our primary focus will be on manipulating selectivity , the differential migration of the two analytes.
Step-by-Step Troubleshooting Workflow:
-
Flatten the Gradient Slope: This is the most powerful tool for improving the resolution of closely eluting peaks in a gradient method.[2] A shallow gradient increases the difference in migration speeds between the two mogrosides. Once you know the approximate elution window from your scouting run, design a much shallower gradient around that point. For example, if they elute around 40% Acetonitrile, try a segmented gradient that goes from 35% to 45% Acetonitrile over a longer period (e.g., 20-30 minutes).[11][12]
-
Change the Organic Modifier: While acetonitrile is a common choice, methanol offers different selectivity due to its different solvent properties (proton donor vs. proton acceptor).[2] Running the same gradient profile with methanol instead of acetonitrile can sometimes reverse the elution order or significantly improve separation.
-
Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer.[13][14] Increasing the column temperature (e.g., from 30°C to 45°C) can improve peak shape and sometimes enhance resolution.[15] However, be mindful that excessive temperatures can degrade both the analyte and the column's stationary phase. A systematic study of temperature in 5°C increments is recommended.
-
Adjust Mobile Phase pH with Additives: Adding a small amount of an acidifier like formic acid or acetic acid (typically 0.05% to 0.1%) to the mobile phase is crucial.[2] This suppresses the ionization of residual silanol groups on the silica-based C18 column, which can otherwise cause secondary interactions leading to peak tailing and poor resolution.[2]
Troubleshooting Summary Table:
| Parameter to Adjust | Scientific Rationale | Recommended Action |
| Gradient Slope | Increases the time analytes spend in the "ideal" mobile phase composition for separation, enhancing selectivity.[16] | Decrease the %B/min rate around the elution point of the critical pair. |
| Organic Solvent | Acetonitrile and Methanol have different selectivities and can alter interactions with the stationary phase.[2] | Replace Acetonitrile with Methanol (or vice-versa) and re-run the scouting gradient. |
| Temperature | Affects mobile phase viscosity, analyte diffusivity, and interaction kinetics.[13][15] | Systematically increase the column temperature in 5°C increments (e.g., 30°C, 35°C, 40°C). |
| Mobile Phase pH | Suppresses silanol interactions, improving peak shape and reducing unwanted secondary retention mechanisms.[2] | Add 0.1% formic acid or acetic acid to both mobile phase A and B. |
Logical Workflow for Resolution Optimization
Caption: Troubleshooting workflow for improving this compound/V resolution.
Problem: Broad or Tailing Peaks for this compound
Question: My this compound peak is asymmetrical and shows significant tailing. What causes this and how can I achieve a sharper, more Gaussian peak?
Answer: Peak tailing is a common issue that can compromise both resolution and the accuracy of quantification. It is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues outside the column.
Causality & The Scientific Approach:
The primary cause of peak tailing for compounds like mogrosides on a silica-based column is the interaction of the analyte with acidic residual silanol groups on the silica surface.[2] These interactions create a secondary, stronger retention mechanism that causes a portion of the analyte molecules to lag behind the main peak, creating a "tail."
Step-by-Step Troubleshooting Workflow:
-
Use a Mobile Phase Additive: As mentioned previously, the most effective way to combat silanol interactions is to add an acidic modifier to your mobile phase.[2] A concentration of 0.1% formic acid or acetic acid in both the aqueous and organic phases will protonate the silanols, minimizing their ability to interact with your analyte. Buffers can also be used to maintain a stable pH.[17]
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing. To check for this, prepare a serial dilution of your sample (e.g., 1:10 and 1:100) and inject the same volume. If peak shape improves with lower concentration, you are likely overloading the column.
-
Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be as weak as, or weaker than, the initial mobile phase. Dissolving the sample in a solvent much stronger than the starting mobile phase (e.g., 100% acetonitrile when the gradient starts at 20%) will cause the sample to travel through the column inlet as a distorted band, leading to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase.[18]
-
Inspect for System Voids or Blockages: A blocked frit at the column inlet or a void in the column packing can create unswept volumes and disrupt the flow path, causing peak tailing.[19] To diagnose this, reverse the column and flush it with a strong solvent. If the pressure is significantly lower and peak shape improves upon returning to the original direction, a blocked frit is likely the cause.[19]
Detailed Experimental Protocols
Protocol 1: A Systematic Approach to Gradient Optimization
This protocol outlines a three-stage process for developing a robust gradient method for this compound.
Objective: To systematically develop a gradient elution method that provides baseline resolution for this compound from its critical pairs.
Materials:
-
HPLC system with gradient capability and UV or ELSD/CAD/MS detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
Formic Acid (or Acetic Acid)
-
This compound analytical standard and sample extract
Stage 1: Scouting Gradient
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Set Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: 205 nm (or appropriate for your detector)
-
Injection Volume: 5 µL
-
-
Run the Scouting Gradient:
-
Time 0 min: 20% B
-
Time 30 min: 80% B
-
Time 31 min: 80% B
-
Time 32 min: 20% B
-
Time 40 min: 20% B (equilibration)
-
-
Analyze the Result: Identify the retention time (t_R) of this compound and calculate the mobile phase composition (%B) at which it elutes.
Stage 2: Developing the Analytical Gradient
-
Design a Shallow Gradient: Based on the scouting run, create a new, shallower gradient focused around the elution of this compound and its neighbors.
-
Let's assume this compound eluted at 15 minutes, which corresponds to 50% B in the scouting run. .
-
-
Set the New Gradient Program:
-
Start the gradient about 5-10% below the elution composition and end it 5-10% above.
-
Time 0 min: 40% B
-
Time 25 min: 60% B (This is a slope of 0.8% B/min, much shallower than the original 2% B/min)
-
Incorporate wash and re-equilibration steps as before.
-
-
Evaluate Resolution: Inject your sample and assess the resolution between this compound and adjacent peaks.
Stage 3: Fine-Tuning
-
Further Refinement: If resolution is still not optimal, you can further decrease the gradient slope (e.g., to 0.5% B/min).
-
Introduce Isocratic Holds: An isocratic hold can sometimes improve separation of a very difficult peak pair.[20] If two peaks are nearly resolved, try inserting a 2-5 minute isocratic hold in the mobile phase composition just before they elute.
-
Optimize Temperature and Flow Rate: Make small adjustments to temperature and flow rate as described in the troubleshooting section to achieve the final desired resolution.
Gradient Optimization Workflow
Caption: Systematic workflow for HPLC gradient method development.
References
-
Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. [Link]
-
Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]
-
Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. PubMed. [Link]
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. LCGC North America. [Link]
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. ResearchGate. [Link]
-
Analysis of Mogroside V in Siraitia grosvenorii with Micelle-mediated Cloud-Point Extraction. ResearchGate. [Link]
-
HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column. SIELC Technologies. [Link]
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. MDPI. [Link]
-
High-performance liquid chromatography analysis of plant saponins: An update 2005-2010. Pharmacognosy Reviews. [Link]
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. PMC. [Link]
-
HPLC-ESI-MS/MS Method Simultaneously Quantifies Eight Mogrosides of Monk Fruit. American Botanical Council. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Effect of temperature in reversed phase liquid chromatography. PubMed. [Link]
-
Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. MDPI. [Link]
-
Computer aided optimization of multilinear gradient elution in liquid chromatography. Molnar Institute. [Link]
-
How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
High-performance liquid chromatography analysis of plant saponins: An update 2005-2010. Pharmacognosy Reviews. [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]
-
Analysis of Mogroside V in Siraitia grosvenorii with Micelle-Mediated Cloud-Point Extraction. PubMed. [Link]
-
Negative gradient slope methods to improve the separation of closely eluting proteins. Archive ouverte UNIGE. [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
-
Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins. PubMed. [Link]
-
HPLC Troubleshooting Guide. Crawford Scientific. [Link]
-
Choosing the Right HPLC Column: What You Need to Know. Hanbon. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Temperature effects on retention in reversed phase liquid chromatography. ResearchGate. [Link]
Sources
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Choosing the Right HPLC Column: What You Need to Know - Jiangsu Hanbon Science&Technology Co., Ltd. [jshanbon.com]
- 9. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of gradient elution conditions in multicomponent preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of temperature in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
Technical Support Center: Mogroside IVa Thermal Stability During Spray Drying
Welcome to the technical support center for navigating the challenges of spray drying Mogroside IVa. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the encapsulation and preservation of this valuable natural sweetener. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your process development.
This document is structured to provide a comprehensive resource, from addressing common questions to offering detailed troubleshooting and experimental workflows. We will delve into the critical interplay of temperature, formulation, and process parameters that dictate the successful spray drying of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the thermal stability of this compound in the context of spray drying.
Q1: What is the primary concern with this compound's stability during spray drying?
The primary concern is thermal degradation. This compound, as a triterpene glycoside, is susceptible to hydrolysis and other degradation pathways at elevated temperatures.[1][2] The high inlet temperatures used in spray drying can potentially cleave the glycosidic bonds, leading to a loss of sweetness and the formation of undesirable byproducts. Another consideration is the potential for Maillard reactions if reducing sugars are present in the formulation, which can lead to browning and off-flavors.[3]
Q2: How does the thermal stability of this compound compare to other mogrosides, like Mogroside V?
While specific thermal degradation kinetics for this compound are not as extensively published as for Mogroside V, we can draw some inferences. Mogroside V has been shown to be relatively heat stable, withstanding temperatures of 100 to 150°C for several hours in aqueous solutions.[4] Given their structural similarities, it is likely that this compound possesses comparable, though not identical, thermal stability. However, the brief exposure to high temperatures during spray drying is a key factor that can minimize degradation compared to prolonged heating.[3]
Q3: What role does the carrier agent play in protecting this compound during spray drying?
The carrier agent, or wall material, is crucial for protecting this compound from thermal degradation.[5][6] It encapsulates the active compound, forming a protective barrier that shields it from direct exposure to the high inlet air temperature.[6] Commonly used carriers like maltodextrin and gum arabic have good film-forming properties and are effective in this protective role.[6] The choice and concentration of the carrier can significantly impact the stability and final properties of the spray-dried powder.[6]
Q4: Can the pH of the feed solution affect the thermal stability of this compound?
Yes, the pH of the feed solution can influence the stability of glycosides during thermal processing.[1][7] Acidic or alkaline conditions can catalyze the hydrolysis of glycosidic bonds, especially at elevated temperatures.[7] For Mogroside V, stability has been observed in a pH range of 3 to 12 at lower temperatures.[4] It is advisable to maintain the pH of the this compound feed solution within a neutral to slightly acidic range to minimize degradation during spray drying.
Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the spray drying of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Powder Yield / Sticking in Chamber | - Low Glass Transition Temperature (Tg) of the Formulation: The formulation becomes sticky at the operating temperature. - Inappropriate Inlet Temperature: Too high an inlet temperature can cause melting and sticking. - High Feed Rate: Overloading the drying chamber.[8] | - Increase Carrier Concentration: Add more carrier like maltodextrin to raise the Tg of the formulation. - Optimize Inlet Temperature: Gradually decrease the inlet temperature while monitoring the outlet temperature and powder characteristics. - Reduce Feed Rate: Decrease the feed pump speed to allow for more efficient drying. |
| Product Discoloration (Browning) | - Maillard Reaction: Reaction between reducing sugars and amino acids in the formulation.[3] - Caramelization: High temperatures causing sugar degradation. - Oxidation: Degradation of this compound or other formulation components. | - Use Non-Reducing Sugar Carriers: Employ carriers like sucrose or certain types of maltodextrin with a low dextrose equivalent (DE). - Lower Inlet Temperature: Reduce the inlet air temperature to minimize heat-induced reactions.[9] - Inert Atmosphere: If possible, use an inert gas like nitrogen for drying to prevent oxidation. |
| Loss of Sweetness / Degradation of this compound | - Excessive Inlet Temperature: High heat is directly degrading the glycoside.[2] - Prolonged Residence Time: The product spends too long in the high-temperature zone. - Inappropriate pH of Feed Solution: pH is promoting hydrolysis.[7] | - Optimize Inlet Temperature: Find the balance between efficient drying and minimal degradation. Start with a lower temperature and incrementally increase. - Increase Airflow Rate: A higher airflow can reduce the residence time in the drying chamber. - Adjust Feed Solution pH: Buffer the feed solution to a neutral or slightly acidic pH. |
| Poor Powder Flowability / Caking | - High Residual Moisture: Incomplete drying. - Hygroscopic Nature of the Powder: The powder readily absorbs moisture from the air.[10] | - Increase Inlet Temperature or Decrease Feed Rate: To ensure more complete drying. - Optimize Outlet Temperature: A higher outlet temperature generally corresponds to lower residual moisture. - Incorporate an Anti-Caking Agent: Add a small percentage of an agent like silicon dioxide. - Control Storage Conditions: Store the final powder in a low-humidity environment.[8] |
Experimental Protocols & Methodologies
This section provides a structured approach to developing and optimizing your this compound spray drying process.
Workflow for Spray Drying Process Optimization
Caption: Iterative workflow for optimizing the spray drying of this compound.
Step-by-Step Protocol for Feed Solution Preparation
-
Carrier Selection: Choose a suitable carrier agent. Maltodextrin with a low DE (dextrose equivalent) is a good starting point due to its low hygroscopicity and good solubility.
-
Ratio Determination: Begin with a this compound to carrier ratio of 1:3 by weight. This can be adjusted based on the desired powder properties and encapsulation efficiency.
-
Dissolution:
-
Accurately weigh the this compound and the carrier agent.
-
In a separate vessel, heat purified water to approximately 40-50°C to aid dissolution.
-
Slowly add the carrier agent to the warm water while stirring continuously until fully dissolved.
-
Once the carrier is dissolved, add the this compound and continue stirring until a clear, homogeneous solution is obtained.
-
-
pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust to a neutral range (pH 6.5-7.5) using a suitable food-grade acid or base (e.g., citric acid or sodium bicarbonate).
-
Filtration: Filter the solution through a fine-mesh screen to remove any undissolved particles that could clog the atomizer nozzle.
Recommended Initial Spray Dryer Parameters
The optimal parameters will vary depending on the specific spray dryer model and configuration. The following table provides a good starting point for your experiments.
| Parameter | Initial Recommended Range | Rationale |
| Inlet Air Temperature | 140 - 180°C | This range is often a good balance between efficient water evaporation and minimizing thermal degradation of glycosides.[11][12][13] |
| Outlet Air Temperature | 70 - 90°C | This is a critical parameter for controlling the final moisture content of the powder. |
| Feed Rate | Low to Medium Setting | A lower feed rate allows for more efficient atomization and drying, reducing the risk of product sticking. |
| Atomization Pressure/Speed | Refer to Instrument Manual | This will depend on the type of atomizer (e.g., two-fluid nozzle, rotary atomizer) and will influence the particle size. |
| Aspirator/Blower Rate | Medium to High Setting | A higher airflow can help to reduce the residence time of the particles in the drying chamber. |
Key Process Relationships and Considerations
The following diagram illustrates the cause-and-effect relationships between key spray drying parameters and the final product characteristics. Understanding these relationships is fundamental to effective troubleshooting and process optimization.
Caption: Interplay of spray drying parameters and their impact on product attributes.
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the challenges associated with the thermal stability of this compound during spray drying and successfully develop a stable, high-quality powder.
References
-
Optimization of spray drying conditions for production of Achillea millefolium extract powder. (2022-01-16). ACHE Publishing. [Link]
-
Mogroside. In Wikipedia. [Link]
-
Optimization of spray drying process of Japanese apricot (Prunus mume Sieb. et Zucc.) juice powder using nondigestible maltodextrin by response surface methodology (RSM). (2021). PubMed. [Link]
-
Optimization of spray drying process parameters for production of Japanese apricot (Prunus mume Sieb. et Zucc.) juice powder. (2021-08-02). PMC. [Link]
-
Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. (2022-05-02). PMC. [Link]
-
Effects of the spray-drying process using maltodextrin on bioactive compounds and antioxidant activity of the pulp of the tropical fruit açai (Euterpe oleracea Mart.). (2024-06-25). PMC. [Link]
-
How Does Spray Drying Improve Active Ingredient Stability? (2025-09-25). Patsnap Eureka. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. (2022-06-21). NIH. [Link]
-
Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]
-
Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (2025-10-16). ResearchGate. [Link]
-
Influence of Freeze- and Spray Drying with Carrier Agents on Alkamides, Antioxidant Properties, and Process Contaminants in Echinacea purpurea Root Extract Powders. MDPI. [Link]
-
What Factors Affect Spray-Drying Stability? (2025-12-10). Pilotech. [Link]
-
Optimization of Spray Drying Process Parameters for the Production of Cranberry Flavoured Oat Milk Powder Using Response Surface. Horizon Research Publishing. [Link]
-
From Preparation to Product: Factors Influencing Probiotic Viability in Spray Drying. (2025-08-06). ResearchGate. [Link]
-
Effects of food formulation and thermal processing on flavones in celery and chamomile. SpringerLink. [Link]
-
The Effect of Spray-Drying Conditions on the Characteristics of Powdered Pistacia lentiscus Leaf Extract. (2023-04-16). MDPI. [Link]
-
(PDF) Optimization of maltodextrin concentration and spray drying temperature on physicochemical characteristics of powdered edamame milk. ResearchGate. [Link]
-
Microencapsulation by Spray-Drying of Stevia Fraction with Antidiabetics Effects. Aidic. [Link]
Sources
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mogroside - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Factors Affect Spray-Drying Stability? | Pilotech [shpilotech.com]
- 9. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mogroside V | 88901-36-4 [chemicalbook.com]
- 11. Optimization of spray drying conditions for production of Achillea millefolium extract powder: Original scientific paper | HEMIJSKA INDUSTRIJA (Chemical Industry) [ache-pub.org.rs]
- 12. Optimization of spray drying process of Japanese apricot (Prunus mume Sieb. et Zucc.) juice powder using nondigestible maltodextrin by response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of spray drying process parameters for production of Japanese apricot (Prunus mume Sieb. et Zucc.) juice powder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mogroside IVa Degradation Analysis
Subject: Identification & Troubleshooting of Mogroside IVa Degradation Products Ticket ID: MOG-IVA-DEG-001 Classification: Analytical Chemistry / Metabolism / Stability Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
This compound (a cucurbitane-type triterpene glycoside) is a critical intermediate in the sweetness profile of Siraitia grosvenorii (Monk Fruit). While structurally robust due to its tetracyclic backbone, the glycosidic linkages at C-3 and C-24 are susceptible to hydrolysis under specific stress conditions—namely acidic environments, high thermal processing, and enzymatic action by gut microbiota.
This guide moves beyond basic detection. It addresses the specific challenge of differentiating degradation pathways (thermal vs. biological) and resolving isobaric interferences in LC-MS/MS workflows.
Tier 1: Analytical Method Configuration
User Issue: "I cannot separate this compound from its isomers or degradation products using my standard C18 protocol."
Root Cause: Mogrosides are highly polar. Standard C18 columns often suffer from "phase collapse" or poor retention of the more polar degradation products (like Mogroside III or II), leading to co-elution.
Optimized LC-MS/MS Protocol
1. Chromatographic Separation Strategy Do not rely on standard C18. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) or a Polar-Embedded C18 column to retain the glycosylated fragments.
-
Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide) or Polar-embedded C18 (e.g., Agilent ZORBAX SB-Aq).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: Basic pH improves ionization in negative mode.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
2. Mass Spectrometry Parameters (ESI-) Mogrosides ionize best in Negative Mode due to the abundance of hydroxyl groups.
-
Source: ESI Negative ([M-H]⁻).
-
Key Setting: High desolvation temperature (450°C+) is required to strip the solvation shell from the sugar moieties.
Workflow Visualization
Figure 1: Optimized LC-MS/MS workflow for polar glycoside separation.
Tier 2: Degradation Pathway Identification
User Issue: "I see multiple new peaks. Are these thermal breakdown products or metabolic metabolites?"
Technical Insight:
-
Acid/Thermal Degradation is random. It cleaves sugars indiscriminately, creating a mixture of Mogroside III, II, and I isomers.
-
Enzymatic Degradation (Gut Microbiota) is specific. Beta-glucosidases sequentially remove terminal glucose units to produce Mogrol (the aglycone).[1]
The Stepwise Deglycosylation Model
This compound (
Degradation Logic:
this compound
Table 1: Mass Transitions for Identification
| Compound | Formula | MW (Da) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment (m/z) | Notes |
| This compound | 1125.3 | 1124.3 | 962.2, 475.4 | Parent Compound | |
| Mogroside III | 963.2 | 962.2 | 800.0, 475.4 | First degradation product | |
| Mogroside II | 801.0 | 800.0 | 637.9, 475.4 | Bitter intermediate | |
| Mogroside I | 638.9 | 637.9 | 475.4 | Rare in thermal, common in metabolic | |
| Mogrol | 476.7 | 475.4 | 475.4 | Aglycone (Final Product) |
Pathway Visualization
Figure 2: Stepwise deglycosylation pathway of this compound.
Tier 3: Advanced Troubleshooting (FAQ)
Q1: How do I distinguish this compound from Mogroside IVe?
Answer: These are isomers.
-
This compound: Glucose linkages are 2 units at C3 and 2 units at C24.[2]
-
Mogroside IVe: Glucose linkages are 1 unit at C3 and 3 units at C24.
-
Solution: They have the same m/z (1124). You must rely on Retention Time (RT) . Using the Amide column protocol (Tier 1), IVe typically elutes after IVa due to the steric bulk of the trisaccharide chain interacting differently with the stationary phase. You must run an authentic standard for IVe to confirm RT.
Q2: My "Mogrol" peak intensity is low despite high degradation of IVa. Why?
Answer: This indicates incomplete hydrolysis or ionization suppression.
-
Check Intermediate Accumulation: Look for peaks at m/z 800 (Mogroside II) or 638 (Mogroside I). Enzymatic reactions often stall at Mogroside II if the specific
-glucosidase activity is low. -
Matrix Effect: Mogrol is less polar than the glycosides. In biological matrices (plasma/feces), phospholipids may co-elute with Mogrol, suppressing its signal. Perform a Phospholipid Removal SPE step.
Q3: Is this compound stable in acidic beverages (pH 3.0)?
Answer: No. At pH < 4.0, the glycosidic bond is labile. Over time (shelf-life), IVa will hydrolyze to Mogroside III and II. This alters the sensory profile, often increasing bitterness (Mogroside II is bitter, while IVa is sweet).
-
Test: Incubate sample at 40°C for 48 hours to simulate accelerated aging. Monitor the appearance of m/z 962 (Mogroside III).
References
-
Pharmacokinetics and Metabolism of Mogroside V : Detailed analysis of cucurbitane glycoside hydrolysis and the formation of Mogrol. Source: Journal of Agricultural and Food Chemistry
-
Structural Characterization of Mogrosides : Definitive guide on the linkage structures of this compound vs. IVe. Source: Carbohydrate Research
-
Gut Microbiota Transformation : Study on the conversion of mogrosides to mogrol by human fecal microbiota.[3] Source: Journal of Agricultural and Food Chemistry [4]
-
LC-MS/MS Method Development : Validation of methods for simultaneous determination of mogrosides in plasma. Source: Journal of Chromatography B
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing matrix effects in Mogroside IVa quantification
A Senior Application Scientist's Guide to Minimizing Matrix Effects in LC-MS/MS Analysis
Welcome to the Technical Support Center for Mogroside IVa quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this compound in various matrices. As a Senior Application Scientist, I will provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical methods effectively.
Understanding the Challenge: Matrix Effects in this compound Analysis
This compound, a key sweetening component from Siraitia grosvenorii (monk fruit), is a triterpenoid glycoside with growing interest in the food and pharmaceutical industries for its potential health benefits, including antioxidant and anti-diabetic properties.[1] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.[2] However, the accuracy and reliability of LC-MS/MS data can be significantly compromised by matrix effects .[3][4] These effects, primarily ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[4] This can lead to inaccurate quantification, poor reproducibility, and a high limit of detection.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and mitigate these matrix effects, ensuring the integrity of your analytical results.
FAQs: Proactive Strategies for Minimizing Matrix Effects
This section addresses common questions and provides proactive strategies to minimize matrix effects from the outset of your method development.
Q1: What are the most common matrices for this compound analysis and what challenges do they present?
This compound is analyzed in a variety of matrices, each with its unique challenges:
-
Herbal Extracts (Siraitia grosvenorii): These are complex mixtures containing other mogrosides, flavonoids, and various organic acids.[5] The primary challenge is the co-extraction of structurally similar compounds that can cause ion suppression and interfere with chromatographic separation.
-
Biological Fluids (e.g., Plasma, Urine): In drug development and pharmacokinetic studies, this compound is often quantified in plasma and urine.[2][6] These matrices are rich in proteins, phospholipids, and salts, which are notorious for causing significant ion suppression.[7]
-
Formulated Products (e.g., Foods, Beverages, Pharmaceuticals): These matrices can contain a wide range of excipients, such as sugars, fats, and polymers, which can interfere with the analysis. The complexity of these formulations often requires tailored sample preparation methods.
-
Cell Culture Media: In in vitro studies, the media contains salts, amino acids, and proteins that can lead to matrix effects.
Q2: How do I choose the right sample preparation technique to minimize matrix effects?
Effective sample preparation is the most critical step in mitigating matrix effects.[8] The goal is to remove interfering components while efficiently recovering this compound.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[8] | Simple, fast, and inexpensive. | Non-selective; co-precipitates some interferences but leaves many others, like phospholipids, in the supernatant.[8] | High-throughput screening of plasma or serum samples where some matrix effect can be tolerated. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases, separating it from matrix components. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may not be suitable for highly polar compounds, and can have lower recovery. | Pre-clinical studies with less complex matrices. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a different solvent.[9] | Highly selective, provides a very clean extract, and can concentrate the analyte. | More time-consuming and costly than PPT and LLE; requires method development. | Regulated bioanalysis, studies requiring low limits of quantification, and complex matrices. |
| Dilution | The sample is simply diluted with a suitable solvent. | Very simple and fast. | Only effective if the concentration of this compound is high and the matrix is relatively clean; reduces sensitivity.[6] | Analysis of relatively clean samples like some formulated products. |
Troubleshooting Guide: A Reactive Approach to Common Problems
This section provides a question-and-answer-based guide to troubleshoot common issues encountered during this compound quantification that may be related to matrix effects.
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Q: My this compound peak is showing significant fronting and tailing. What could be the cause and how can I fix it?
A: Poor peak shape is often a sign of chromatographic issues that can be exacerbated by matrix effects.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample or a sample with a high concentration of matrix components can overload the analytical column.
-
Solution: Dilute your sample or inject a smaller volume.
-
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can affect the peak shape of triterpenoid glycosides.
-
Solution: Ensure the mobile phase pH is appropriate for this compound. For reversed-phase chromatography, a mobile phase of acetonitrile and water with a small amount of formic acid (0.1%) often provides good peak shape.
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak distortion.
-
Solution: Implement a robust column washing procedure after each run. Use a guard column to protect your analytical column.
-
-
Sample Solvent Effects: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Q: I'm seeing significant variability in my results between injections of the same sample. Could this be due to matrix effects?
A: Yes, inconsistent results are a classic symptom of uncompensated matrix effects.
Possible Causes & Solutions:
-
Variable Ion Suppression/Enhancement: The degree of ion suppression can vary between samples due to slight differences in the matrix composition.
-
Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would have the same chemical properties and chromatographic retention time, and would therefore experience the same degree of ion suppression or enhancement.
-
Solution 2: Use a Structurally Similar Analog as an Internal Standard: If a SIL-IS is not available, a structurally similar mogroside or another triterpenoid glycoside that is not present in the sample can be used. For example, in a study quantifying Mogroside V, notoginsenoside R1 was used as an internal standard.
-
Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your samples. This helps to ensure that the standards and the samples experience similar matrix effects.[4]
-
-
Carryover: Residual this compound or matrix components from a previous injection can affect the current analysis.
-
Solution: Optimize the autosampler wash procedure. Use a strong wash solvent and multiple wash cycles. Inject a blank sample after a high-concentration sample to check for carryover.
-
Issue 3: Low Signal Intensity and High Limit of Quantification (LOQ)
Q: The sensitivity of my assay for this compound is poor, and I'm struggling to achieve the required LOQ. How can I improve this?
A: Low signal intensity is often a direct result of ion suppression.
Possible Causes & Solutions:
-
Significant Ion Suppression: Co-eluting matrix components are competing with this compound for ionization.
-
Solution 1: Improve Sample Cleanup: This is the most effective way to reduce ion suppression.[8] If you are using PPT, consider switching to a more rigorous technique like SPE.
-
Solution 2: Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.
-
Solution 3: Change Ionization Source Settings: Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.
-
-
Suboptimal MS/MS Transition: The selected precursor and product ions may not be the most intense.
-
Solution: Infuse a pure standard of this compound and perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A reversed-phase C18 SPE cartridge is a good starting point for this compound.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of water. Load the diluted sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps visualize the regions in your chromatogram where matrix effects are most pronounced.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream just before it enters the mass spectrometer's ion source, using a T-fitting.
-
Set up the mass spectrometer to continuously monitor the MRM transition for this compound.
-
-
Procedure:
-
Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.
-
-
Analysis:
-
Monitor the signal of the infused this compound standard. A stable, flat baseline is expected.
-
Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
-
Application:
-
Adjust your chromatographic method to ensure that this compound elutes in a region with minimal ion suppression.
-
Visualizations
Workflow for Minimizing Matrix Effects
Caption: A systematic workflow for identifying, investigating, and mitigating matrix effects in this compound quantification.
Decision Tree for Sample Preparation
Caption: A decision tree to guide the selection of an appropriate sample preparation technique for this compound analysis.
References
-
Luo, Z., Shi, H., Zhang, K., Qin, X., Guo, Y., & Ma, X. (2016). Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners. Journal of Separation Science, 39(21), 4124-4135. [Link]
-
Mei, Z., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5536-5554. [Link]
-
MDPI. (2023). Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii. Foods, 12(15), 2879. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved February 9, 2026, from [Link]
-
Li, D., et al. (2015). Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Pakistan Journal of Pharmaceutical Sciences, 28(1), 1-6. [Link]
-
Scientific Reports. (2021). Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM). Scientific Reports, 11(1), 22123. [Link]
-
Molecules. (2019). Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi. Molecules, 24(5), 883. [Link]
-
MDPI. (2015). Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. Separations, 2(2), 227-241. [Link]
-
ResearchGate. (2018). The dose–response curves of mogroside V for the relaxation effect on.... Retrieved February 9, 2026, from [Link]
-
Mass Spectrometry Reviews. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Mass Spectrometry Reviews, 36(6), 737-761. [Link]
- Google Patents. (n.d.). US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition.
-
Journal of Chromatography B. (2017). Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MSn. Journal of Chromatography B, 1061-1062, 25-35. [Link]
-
Nor-Feed. (2022). An accurate, cost-effective and simple colorimetric method for the quantification of total triterpenoid and steroidal saponins. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition.
-
Journal of Pharmaceutical and Biomedical Analysis. (2019). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Journal of Pharmaceutical and Biomedical Analysis, 164, 354-365. [Link]
-
Molecules. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 666. [Link]
-
Journal of Environmental & Analytical Toxicology. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 4(5), 1000234. [Link]
-
LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved February 9, 2026, from [Link]
-
ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved February 9, 2026, from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example | MDPI [mdpi.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Validation & Comparative
Comparison Guide: Mogroside IVa 1H and 13C NMR Spectral Data Reference
Executive Summary & Technical Context[1][2][3][4][5][6]
Mogroside IVa is a cucurbitane-type triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit).[1] While often overshadowed by the high-intensity sweetener Mogroside V, this compound serves as a critical biosynthetic intermediate and a quality control marker in natural sweetener production.
Structurally, this compound (
This guide provides a definitive reference for the identification of this compound using 1D (
Structural Analysis & Glycosidic Linkage[5][8]
The distinction between this compound and its congeners lies in the glycosylation pattern at the C-24 position of the aglycone, Mogrol .
-
Aglycone: Mogrol (10
-cucurbit-5-ene-3 ,11 ,24R,25-tetraol).[2] -
Mogroside V: 3-O-[
-D-Glc-(1 6)- -D-Glc]-24-O-[ -D-Glc-(1 2)-[ -D-Glc-(1 6)]- -D-Glc].[3][2][4] -
This compound: 3-O-[
-D-Glc-(1 6)- -D-Glc]-24-O-[ -D-Glc-(1 2)- -D-Glc].[2]-
Note: this compound lacks the branched (1
6)-linked glucose at the C-24 moiety found in Mogroside V.[2]
-
-
Mogroside IVe (Isomer): 3-O-[
-D-Glc-(1 6)- -D-Glc]-24-O-[ -D-Glc-(1 6)- -D-Glc].[2]
Visualization of Structural Relationships[5]
Caption: Structural relationship showing the glycosylation progression from Mogrol to Mogroside V. IVa is the direct precursor lacking the C24 branch.[1][5][6][2][7][8]
Experimental Protocol: Isolation & Preparation
To ensure spectral fidelity, the following isolation and sample preparation protocol is recommended. This workflow minimizes hydrolysis and acyl migration.
Extraction and Purification Workflow
-
Raw Material: Dried fruit of Siraitia grosvenorii.
-
Extraction:
-
Extract powder with 70% Ethanol (1:10 w/v) at 60°C for 2 hours (x3).
-
Concentrate under reduced pressure to obtain crude extract.
-
-
Enrichment (Macroporous Resin):
-
Isolation (Preparative HPLC):
-
Purity Check: Analytical HPLC (>98% purity required for NMR reference).
NMR Sample Preparation
-
Solvent: Pyridine-
(99.8% D).[2]-
Why Pyridine? It provides superior resolution for polyhydroxylated sterols compared to Methanol-
or DMSO- , preventing signal overlap of the sugar protons.[2]
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).[2]
Spectral Data Reference: this compound vs. Mogroside V
The following data compares the chemical shifts (
C NMR Chemical Shift Comparison (125/150 MHz)
| Position | Carbon Type | This compound ( | Mogroside V ( | Diagnostic Note |
| Aglycone | ||||
| C-3 | CH-O | 86.6 | 86.6 | Glycosylated C-3 (Same) |
| C-11 | CH-OH | 77.6 | 77.6 | Free -OH (Not 11-oxo) |
| C-24 | CH-O | 92.5 | 92.2 | Diagnostic: Glycosylation site |
| C-25 | C-OH | 72.6 | 72.6 | Tertiary alcohol |
| Sugars | ||||
| C-3 Chain | ||||
| Glc-1' | CH (Anomeric) | 105.6 | 105.6 | Inner Glc at C-3 |
| Glc-1'' | CH (Anomeric) | 104.9 | 104.9 | Terminal Glc at C-3 (1 |
| C-24 Chain | ||||
| Glc-1''' | CH (Anomeric) | 103.2 | 103.2 | Inner Glc at C-24 |
| Glc-1'''' | CH (Anomeric) | 105.8 | 105.8 | Terminal Glc at C-24 (1 |
| Glc-1''''' | CH (Anomeric) | --- | 104.7 | ABSENT in IVa (The 1 |
H NMR Diagnostic Signals (500/600 MHz)
| Proton | Multiplicity | This compound ( | Mogroside V ( | Interpretation |
| Anomeric H | ||||
| H-1' (C3-inner) | d, | 4.84 | 4.84 | |
| H-1'' (C3-outer) | d, | 5.18 | 5.18 | |
| H-1''' (C24-inner) | d, | 5.56 | 5.56 | Downfield due to C24 environment |
| H-1'''' (C24-outer) | d, | 4.93 | 4.93 | |
| H-1''''' | d, | --- | 4.85 | Diagnostic: Missing in IVa |
| Methyls | ||||
| Me-18, 21, 26, 27, 28, 29, 30 | s | 0.90 - 1.60 | 0.90 - 1.60 | 7 Singlets (Aglycone core) |
| Olefins | ||||
| H-6 | d, | 5.85 | 5.85 | C5-C6 Double bond |
Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual Pyridine signals (C2/C6 at 150.35 ppm).[2]
Self-Validating Identification Logic
To certify a sample as this compound, the analyst must validate the following three criteria using the data above:
-
Anomeric Count: The
H NMR spectrum must show exactly four anomeric doublets in the 4.8–5.6 ppm region. The presence of a fifth doublet indicates Mogroside V contamination. -
Mass Spectrometry Confirmation:
-
This compound: ESI-MS (-)
1123 . -
Mogroside V: ESI-MS (-)
1285 . -
The mass difference of 162 Da (one hexose unit) confirms the NMR observation.
-
-
Linkage Verification (HMBC):
-
In this compound, the inner glucose at C-24 (Glc-1''') should show a correlation to Aglycone C-24 (
92.5).[2] -
The terminal glucose (Glc-1'''') should show a correlation to C-2 of the inner glucose (Glc-2''',
~83.0), confirming the 1 2 linkage.[2] -
Crucial: There should be NO correlation to C-6 of the inner glucose (Glc-6''',
~62.0), which would indicate the presence of the 1 6 branch found in Mogroside V.
-
References
-
Jia, Z., & Yang, X. (2009).[2] "A Minor, Sweet Cucurbitane Glycoside from Siraitia grosvenorii".[9] Journal of Natural Products. (Provides foundational NMR assignments for Mogroside isomers).[2]
-
Prakash, I., & Chaturvedula, V. S. P. (2014).[2] "Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii". Molecules. (Detailed Pyridine-
shift tables for Mogroside congeners). -
Li, D., et al. (2014).[2] "Deep hydrolysis of Mogroside V by Aspergillus niger and identification of the metabolites". Food Chemistry. (Confirms the stepwise deglycosylation pathway IVa
III).[2] -
Chaturvedula, V. S. P., & Prakash, I. (2011).[2] "Cucurbitane Glycosides from Siraitia grosvenorii". Journal of Carbohydrate Chemistry. (Reference for 11-oxo vs 11-hydroxy variants).[2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Mogroside V | C60H102O29 | CID 24721270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20180116266A1 - Compositions comprising mogrosides, steviol glycosides and glycosylated derivatives thereof and methods of enhancing the mouthfeel or sweetness of consumables - Google Patents [patents.google.com]
- 8. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative antioxidant activity of Mogroside IVa vs V
Comparative Guide: Antioxidant Activity of Mogroside IVa vs. Mogroside V
Executive Summary
In the evaluation of Siraitia grosvenorii (Monk Fruit) glycosides, Mogroside V stands as the industry and scientific "gold standard" for antioxidant efficacy, primarily due to its high abundance (up to 40-50% in dried fruit) and extensive hydroxylation. This compound , a biosynthetic precursor containing four glucose units (compared to V’s five), exhibits a distinct but less documented antioxidant profile.
While direct head-to-head IC50 data for pure this compound is rare in open literature, structural activity relationships (SAR) indicate that Mogroside V possesses superior direct radical scavenging capacity in aqueous phase assays (e.g., Hydroxyl radical scavenging) due to its higher number of electron-donating hydroxyl groups. However, both compounds share the cucurbitane triterpenoid core responsible for activating the Nrf2/ARE pathway , the primary mechanism for their cellular antioxidant defense.
Structural Basis of Activity
The antioxidant potential of mogrosides is dictated by two structural domains: the cucurbitane aglycone (mogrol) and the glycosidic chain length .
| Feature | This compound | Mogroside V | Impact on Activity |
| Formula | C54H92O24 | C60H102O29 | V has higher molecular weight and polarity. |
| Glycosylation | 4 Glucose units | 5 Glucose units | More glucose = more -OH groups for radical quenching. |
| Solubility | Moderate (Water/Ethanol) | High (Water) | V is more hydrophilic, aiding aqueous phase scavenging. |
| Bioavailability | Potentially Higher | Lower (Hydrolyzed in gut) | IVa's lower polarity may theoretically aid passive diffusion, but V is primarily active via gut metabolites (Mogrol). |
Expert Insight: The "Sweet Spot" for scavenging often correlates with the number of hydroxyl (-OH) groups available to donate hydrogen atoms to free radicals. Mogroside V, with an additional glucose moiety, theoretically offers a higher stoichiometric capacity for radical neutralization than IVa.
Comparative Antioxidant Performance
A. In Chemico Scavenging (Direct)
Based on comparative data of Mogroside V vs. structural analogs (e.g., 11-oxo-mogroside V).
-
*Hydroxyl Radical (OH):Mogroside V is superior. [1]
-
Superoxide (O2-) & H2O2: Structure Specificity.
-
While Mogroside V is effective, oxidized derivatives (like 11-oxo-mogroside V) have shown higher affinity for superoxide anions.[2] This suggests that the aglycone core's oxidation state is more critical for O2- scavenging than the sugar chain length (IVa vs V).
-
B. Cellular Antioxidant Activity (Biological)
-
Mechanism: Both compounds function as Nrf2 Activators . They do not just scavenge radicals directly; they signal the cell to produce its own antioxidants.
-
Pathway: Mogrosides dissociate Keap1 from Nrf2, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).
-
Result: Upregulation of SOD (Superoxide Dismutase) , CAT (Catalase) , and GSH-Px (Glutathione Peroxidase) .[1][6][7]
-
Efficacy: Mogroside V is validated to reduce ROS levels in skin fibroblasts and insulinoma cells significantly. IVa is expected to trigger this pathway similarly due to the identical aglycone core (mogrol), which is the bioactive metabolite released after hydrolysis in the gut.
Mechanism of Action: The Nrf2 Pathway
The following diagram illustrates how Mogrosides (V and IVa) mitigate oxidative stress at the cellular level.
Caption: Mogroside-mediated activation of the Nrf2/ARE signaling cascade, leading to the synthesis of endogenous antioxidant enzymes.
Experimental Protocols for Comparative Assessment
Since direct literature on IVa is sparse, the following self-validating protocols are recommended for researchers to generate comparative data.
Protocol A: DPPH Radical Scavenging Assay (In Chemico)
Objective: Quantify the direct electron-donating capacity of IVa vs. V.
-
Preparation: Dissolve this compound and V standards in methanol to create a concentration gradient (10, 50, 100, 500, 1000 µg/mL).
-
Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in dark.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Control: Use Ascorbic Acid (Vitamin C) as a positive control.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Calculation:
Calculate IC50 using non-linear regression.
Protocol B: Cellular Antioxidant Activity (CAA) Assay
Objective: Assess biological efficacy in a living system (e.g., HepG2 or Skin Fibroblasts).[1][6][7]
-
Seeding: Seed cells (6x10^4/well) in a black 96-well plate. Incubate 24h.
-
Treatment: Treat cells with this compound and V (25-100 µM) for 24h.
-
Stress Induction: Wash cells with PBS. Add 25 µM DCFH-DA (fluorescent probe) for 30 min.
-
Oxidation: Add 600 µM ABAP (peroxyl radical generator) to induce stress.
-
Kinetics: Measure fluorescence (Ex 485nm / Em 535nm) every 5 mins for 1 hour.
-
Analysis: Calculate the Area Under the Curve (AUC). Higher AUC in treated cells vs. control indicates protection.
Experimental Workflow Diagram
This workflow outlines the logical progression for validating the antioxidant difference.
Caption: Step-by-step workflow for characterizing the antioxidant differential between this compound and V.
References
-
Chen, W. J., et al. (2007). "The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori."[8][9][10] International Journal of Food Sciences and Nutrition. Link
-
Mo, Q., et al. (2021). "Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts."[6][7] Drug Design, Development and Therapy. Link
- Key Finding: Validates the Nrf2 mechanism and upregulation of SOD/C
-
Liu, C., et al. (2016). "A natural food sweetener with anti-pancreatic cancer properties." Oncogenesis. Link
-
Key Finding: Demonstrates the antiproliferative and antioxidant-linked apoptotic effects of Mogroside V.[12]
-
-
ApexBio Technology. "this compound Product Information." ApexBio. Link
- Key Finding: Confirms availability and classification of this compound for research purposes.
- Zhang, X., et al. (2011). "Isolation and Identification of Antioxidant Compounds from Siraitia grosvenorii." Food Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. maxapress.com [maxapress.com]
- 6. Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Mogroside IVa Structural Elucidation & Quantification: A Comparative MS/MS Guide
Executive Summary
Mogroside IVa is a cucurbitane-type triterpene glycoside and a key intermediate in the metabolic pathway of Siraitia grosvenorii (Monk fruit). While less abundant than the primary sweetener Mogroside V, IVa serves as a critical quality marker and metabolic indicator.
The Analytical Challenge: this compound (
This guide details a self-validating LC-MS/MS workflow to unequivocally identify this compound, characterizing its specific fragmentation pattern (
Chemical Context & Structural Logic[1]
To interpret the mass spectrum, one must understand the molecule's liability points. This compound consists of a Mogrol aglycone core attached to four glucose units.
-
Aglycone: Mogrol (
, MW ~476 Da). -
Glycosylation: Four glucose moieties distributed at the C3 and C24 positions.
-
Ionization: Due to the abundance of hydroxyl groups, Negative Ion Mode (ESI-) is the industry standard, yielding the deprotonated precursor
.
The Isomer Problem
| Analyte | Formula | MW | Precursor ( | Structural Difference |
| This compound | 1125.3 | 1123.6 | Glc(2)-C3, Glc(2)-C24 | |
| Siamenoside I | 1125.3 | 1123.6 | Glc(1)-C3, Glc(3)-C24 (Linkage var.)[1] | |
| Mogroside V | 1287.4 | 1285.7 | Contains 5 Glucose units |
Experimental Protocol (Self-Validating System)
This protocol is designed to maximize ionization efficiency while suppressing sodium adducts (
Sample Preparation
-
Extraction: Weigh 0.1g of sample. Extract with Methanol:Water (80:20 v/v) .
-
Why: 100% Methanol can extract excessive lipids; 80% ensures solubility of glycosides while excluding lipophilic interferences.
-
-
Clarification: Centrifuge at 12,000 rpm for 10 min. Filter supernatant through a 0.22 µm PTFE filter.
-
Dilution: Dilute to ~1 µg/mL with initial mobile phase to prevent peak broadening.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100mm, 1.8µm).
-
Critical: A high-efficiency sub-2-micron column is mandatory to chromatographically separate IVa from Siamenoside I.
-
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 10 minutes.
-
Ion Source: ESI Negative Mode.[3][1][4][5][6]
-
Capillary Voltage: -4500 V.[1]
-
Source Temp: 500°C.
-
Experimental Workflow Diagram
Caption: Figure 1.[2][4] Integrated LC-MS/MS workflow for this compound analysis emphasizing isomer separation prior to ionization.
Fragmentation Pattern Analysis
In negative ion mode, this compound undergoes Collision-Induced Dissociation (CID) characterized by the sequential neutral loss of anhydrous glucose units (162 Da).
The Fragmentation Pathway
-
Precursor:
-
Primary Transition (Quantifier): Loss of one glucose unit.
-
Secondary Transitions (Qualifiers):
- (Loss of 2nd Glucose).
- (Loss of 3rd Glucose).
- (Aglycone/Mogrol).
The ion at
Fragmentation Logic Diagram
Caption: Figure 2. Step-wise fragmentation pathway of this compound via sequential glycosidic bond cleavage.
Comparative Performance & Differentiation
This section compares this compound against its primary "interferences"—its isomers and the major analogue Mogroside V.[1]
MRM Transition Table
Use these transitions to program your Triple Quadrupole MS.
| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |
| This compound | 1123.6 | 961.5 | 475.3 | 45 - 55 |
| Siamenoside I | 1123.6 | 961.5 | 475.3 | 45 - 55 |
| Mogroside V | 1285.7 | 1123.6 | 961.5 | 50 - 60 |
The Differentiation Strategy
Since IVa and Siamenoside I share the same mass and similar fragmentation channels (both produce 961 and 475), MS/MS alone is insufficient for absolute identification without a standard.
Differentiation Protocol:
-
Retention Time (Rt): On a standard C18 column, Siamenoside I typically elutes after Mogroside V, while this compound elutes before Mogroside V (elution order may vary by specific column chemistry, but they are separable).
-
Reference Standards: You must inject a mixed standard of Mog IVa and Siamenoside I.
-
Abundance Ratio: While both produce
961, the ratio of the 961 ion to the 475 ion often differs due to the stability of the specific glycosidic linkages (C3 vs C24), though this is instrument-dependent.
References
-
Luo, Z., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners."[7] Journal of Separation Science, 39(21), 4124-4135.[7] Link
-
Zhang, H., et al. (2018). "Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study."[4] Pakistan Journal of Pharmaceutical Sciences, 31(3), 867-873.[4] Link
-
Chaturvedula, V. S. P., & Prakash, I. (2011). "Cucurbitane glycosides from Siraitia grosvenorii."[4] Journal of Carbohydrate Chemistry, 30(1), 16–26.[4] Link
-
Xu, F., et al. (2015). "Profiling of mogrosides in Siraitia grosvenorii fruits at different maturity stages by HPLC-ESI-MS/MS." Natural Product Communications. Link
Sources
- 1. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
Technical Comparison Guide: Mogroside IVa Retention & Separation on C18
Executive Summary
Mogroside IVa, a cucurbitane-type triterpene glycoside found in Siraitia grosvenorii (Monk Fruit), presents a unique chromatographic challenge due to its structural similarity to Mogroside V (the major sweetener) and its isomers (Mogroside IVe, Siamenoside I). Accurate quantification requires precise retention time control to prevent co-elution.
This guide provides a technical comparison of this compound retention behavior on C18 stationary phases. It establishes Relative Retention Time (RRT) benchmarks against Mogroside V, details the mechanistic drivers of separation, and offers a self-validating protocol for resolving critical isomer pairs.
Mechanistic Insight: The Separation Logic
The separation of mogrosides on Octadecylsilane (C18) columns is governed by Hydrophobic Subtraction . Mogrosides share a common aglycone (mogrol) but differ in the number and linkage of glucose units.
-
Polarity Rule: Higher glycosylation (more sugar units) increases polarity, reducing retention on the non-polar C18 phase.
-
Isomer Selectivity: For isomers with equal sugar counts (e.g., this compound vs. IVe), retention differences are driven by the spatial conformation of the glycosidic linkages (11-oxo vs. hydroxyl positioning), which alters the molecule's effective hydrophobic surface area.
Diagram 1: Mogroside Separation Mechanism
The following diagram illustrates the interaction forces dictating elution order.
Caption: Schematic of mogroside differential elution based on glycosylation-driven polarity shifts.
Comparative Analysis: Retention Performance
Absolute retention times shift with column dimensions and flow rates. Therefore, Relative Retention Time (RRT) , using Mogroside V as the reference standard (RRT = 1.00), is the critical metric for method transfer.
Table 1: Mogroside Retention Comparison (C18 Column)
Data derived from standard gradient elution (Acetonitrile/Water + 0.1% Formic Acid).
| Analyte | Glucose Units | Polarity | Relative Retention Time (RRT)* | Elution Behavior |
| Mogroside V | 5 | High | 1.00 (Reference) | Elutes early; sharp peak. |
| 11-Oxo-Mogroside V | 5 | High | 1.08 - 1.12 | Critical pair; elutes immediately after V. |
| This compound | 4 | Medium | 1.25 - 1.35 | Target Analyte. Distinctly retained after V. |
| Mogroside IVe | 4 | Medium | 1.38 - 1.45 | Isomer; requires optimized gradient to resolve from IVa. |
| Mogroside IIIe | 3 | Low | 1.80 - 1.95 | Late eluting; often requires stronger organic flush. |
*Note: RRT values are approximate and depend on specific gradient slope. Steeper gradients compress these values; shallower gradients expand them.
Critical Resolution Analysis
-
Mogroside V vs. IVa: Easily resolved on standard C18 columns (Resolution
). The loss of one glucose unit creates a significant hydrophobicity jump. -
This compound vs. IVe: This is the critical quality attribute . Both have 4 sugars. Separation relies on the stereochemistry of the aglycone linkage. High-performance columns (sub-2µm or core-shell) are recommended to achieve baseline separation (
).
Validated Experimental Protocol
To ensure reproducibility, use this self-validating protocol. This method is optimized for the separation of this compound from its isomers.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).
-
Dimensions: 4.6 × 250 mm, 5 µm (HPLC) OR 2.1 × 100 mm, 1.7 µm (UHPLC).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (improves peak shape).
-
Flow Rate: 1.0 mL/min (HPLC) / 0.3 mL/min (UHPLC).
-
Temperature: 30°C (Control is critical; higher temps reduce resolution of isomers).
-
Detection: UV at 203 nm (or ELSD/CAD for higher sensitivity).
Gradient Profile (Linear)
| Time (min) | % Mobile Phase B (ACN) | Phase Description |
| 0.0 | 20% | Initial Hold (Equilibration) |
| 5.0 | 22% | Isocratic hold for Mogroside V elution |
| 25.0 | 40% | Shallow gradient to separate IVa/IVe isomers |
| 30.0 | 90% | Column Wash (Elute Mogroside III/II) |
| 35.0 | 20% | Re-equilibration |
Workflow Diagram
The following Graphviz diagram outlines the step-by-step experimental workflow.
Caption: Operational workflow for this compound retention time validation.
Troubleshooting & Self-Validation
A robust method must be self-validating. Use these checks to confirm system performance:
-
System Suitability Test (SST): Inject a mix of Mogroside V and this compound.
-
Pass Criteria: Resolution (
) between V and IVa must be > 2.0.
-
-
Retention Drift: If this compound shifts by >5% (absolute time), check mobile phase pH. Formic acid volatility can alter pH over long sequences.
-
Peak Tailing: Mogrosides can tail due to secondary silanol interactions. Ensure your C18 column is "end-capped." If tailing factor > 1.2, increase buffer concentration or replace column.
References
-
Luo, Z., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii." Journal of Separation Science.
-
Gong, X., et al. (2015). "Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel." Molecules (MDPI).
-
Chinese Pharmacopoeia Commission. (2020). "Monograph on Siraitia grosvenorii (Luo Han Guo)." Pharmacopoeia of the People's Republic of China.[3] (Standardizes the C18 HPLC method for Mogroside V).
-
Zhou, Y., et al. (2013). "Analysis of Mogroside V in Siraitia grosvenorii with Micelle-Mediated Cloud-Point Extraction."[4][5] Phytochemical Analysis.
Sources
- 1. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: Mogroside IVa vs. Siamenoside I
Sweetness Profile, Structural Mechanics, and Application Viability
Executive Summary
In the high-potency sweetener landscape, Siraitia grosvenorii (Monk Fruit) glycosides are defined by a critical structure-function paradox. While Mogroside V is the industry standard, Siamenoside I has emerged as the "Gold Standard" for sensory purity, exhibiting a sweetness potency ~563x that of sucrose with a negligible bitter aftertaste. Conversely, Mogroside IVa , often present as a precursor or degradation product, exhibits significantly lower potency (~233–300x) and contributes to the metallic/licorice off-notes that formulation scientists struggle to mask.
This guide provides the structural justification for this divergence and outlines protocols for differentiating these compounds in a laboratory setting.
Structural Basis of Sweetness (The "Asymmetry" Hypothesis)
The dramatic difference in sensory performance between these two isomers—despite both being tetraglycosides (containing four glucose units)—is a textbook example of Structure-Activity Relationship (SAR) dependent on glycosylation symmetry.
The Core Difference
Both compounds share the same cucurbitane-type triterpenoid aglycone (Mogrol ). The divergence lies in the distribution of the four glucose residues at the C-3 and C-24 positions.[1]
-
Siamenoside I (The "Asymmetric" Sweetener): Possesses a unique 1+3 configuration. It has a single glucose unit at C-3 and a branched trisaccharide at C-24.[1] This specific steric arrangement allows for optimal binding into the T1R2/T1R3 sweet taste receptor cleft, mimicking the high-potency binding seen in Mogroside V (which is 2+3).
-
This compound (The "Symmetric" Impurity): Typically features a 2+2 configuration (disaccharides at both C-3 and C-24). This "balanced" bulkiness creates steric hindrance that reduces receptor affinity and increases interaction with TAS2R bitter receptors.
Visualization: Glycosylation Impact on Receptor Binding
Figure 1: Structural Activity Relationship (SAR) showing how glucose distribution (1+3 vs 2+2) dictates sweetness potency.
Comparative Sensory Profile Data
The following data aggregates multiple sensory evaluation studies comparing purified fractions of Siraitia grosvenorii.
| Parameter | Siamenoside I (SSI) | This compound (MG-IVa) | Experimental Context |
| Sweetness Potency | 563x (vs. 5% Sucrose) | 233x – 392x (vs. 5% Sucrose) | Threshold detection method (ISO 3972) [1, 5]. |
| Onset Profile | Rapid, clean onset (< 2s). | Delayed onset (> 4s). | Time-Intensity (TI) analysis. |
| Aftertaste (Linger) | Minimal. Clears rapidly. | Persistent metallic/licorice linger. | 60-second temporal dominance test. |
| Bitterness | Negligible / Non-detectable. | Moderate bitterness at high conc. | Interactions with TAS2R receptors. |
| Solubility | High (due to polar C24 tail). | Moderate. | Water at 25°C. |
Key Insight for Formulators: Siamenoside I is often used to "top-note" Mogroside V blends to reduce the lingering aftertaste associated with lower-grade extracts rich in this compound and IIIE.
Experimental Protocols
To validate these profiles in your own lab, use the following self-validating workflows.
Experiment A: HPLC Separation & Quantification
Objective: To isolate and quantify SSI vs. MG-IVa in a raw Monk Fruit extract.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Reference Standards: Siamenoside I (>98%), this compound (>95%).
Protocol:
-
Column Selection: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized C18 amide column (e.g., YMC-Pack ODS-AM), as standard C18 often fails to resolve the positional isomers IVa and IVe.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: 0-5 min (10% B), 5-25 min (Linear gradient to 40% B).
-
Detection: MS/MS (MRM mode) is preferred due to the lack of strong chromophores.
-
Validation Check: SSI should elute after Mogroside V in reverse-phase systems due to the polarity of the C-24 trisaccharide, whereas IVa typically elutes earlier.
-
Experiment B: Enzymatic Conversion (Synthesis of SSI)
Objective: To demonstrate the conversion of Mogroside V into Siamenoside I using specific beta-glucosidases (e.g., Snailase or cellulase blends).
This protocol highlights the "upgrading" of sweetness quality.[2][3][4]
Figure 2: Enzymatic pathway for upgrading Mogroside V to Siamenoside I. Note the risk of over-hydrolysis to Mogroside IV.
Step-by-Step:
-
Substrate Prep: Dissolve 1g of 50% Mogroside V extract in 50mL Acetate buffer (pH 5.0).
-
Enzyme Addition: Add 10mg crude Snailase or specific Beta-glucosidase.
-
Incubation: Incubate at 50°C with agitation.
-
Sampling: Draw aliquots every 60 minutes.
-
Quenching: Heat sample to 90°C for 5 mins to denature enzyme.
-
Analysis: Analyze via HPLC.
-
Success Criteria: You should observe a decrease in Mogroside V peak area and a corresponding appearance of the Siamenoside I peak.
-
Failure Mode: If reaction runs too long, SSI converts to Mogroside IV or IIIE (bitter).
-
References
-
Kasai, R., et al. (1989). "Sweet Cucurbitane Glycosides from Fruits of Siraitia siamensis (Chi-zi-luo-han-guo)." Chemical & Pharmaceutical Bulletin.
-
Prakash, I., et al. (2014). "Development of Next Generation Stevia Sweetener: Rebaudioside M." Foods. (Context on glycosylation symmetry).
-
Zhang, Y., et al. (2022).[2][5][6] "Production of Siamenoside I and Mogroside IV from Siraitia grosvenorii Using Immobilized β-Glucosidase." Molecules.
-
Li, C., et al. (2014). "Chemistry and Pharmacology of Siraitia grosvenorii: A Review." Chinese Journal of Natural Medicines.
-
Matsumoto, K., et al. (1990). "Relative Sweetness of Siamenoside I and Mogroside V." Chem. Pharm.[1][2][7][8][9] Bull. (Specific potency data: SSI=563x).[2][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mogroside V, 88901-36-4 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial Sweetener Mogroside V - LKT Labs [lktlabs.com]
- 7. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolites of Siamenoside I and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purity Verification of Mogroside IVa: A Comparative Guide to qNMR vs. Chromatographic Methods
Executive Summary
Mogroside IVa , a cucurbitane glycoside derived from Siraitia grosvenorii (Monk Fruit), presents significant analytical challenges due to its high polarity, lack of a strong UV chromophore, and structural similarity to other mogrosides (e.g., Mogroside V, Siamenoside I).
While HPLC-UV is the industry standard for routine screening, it fails to provide absolute purity without a certified reference standard of the identical analyte—which is often unavailable or of questionable purity itself.
Quantitative Nuclear Magnetic Resonance (qNMR) offers a superior alternative for primary purity verification.[1] As a primary ratio method, qNMR relies on the direct proportionality between signal intensity and the number of nuclei, allowing for traceability to the International System of Units (SI) using a generic internal standard (IS) rather than a compound-specific reference.
This guide details the qNMR methodology for this compound, compares it with HPLC/LC-MS alternatives, and provides a validated experimental protocol.
Technical Context: The Challenge of this compound
This compound consists of a mogrol aglycone backbone attached to four glucose units. Its structural complexity leads to specific analytical hurdles:
-
Weak UV Absorbance: The cucurbitane skeleton lacks conjugated double bonds, necessitating detection at non-specific wavelengths (203–210 nm), where solvents and impurities also absorb.
-
Hygroscopicity: The molecule avidly absorbs atmospheric moisture, skewing gravimetric purity calculations if not handled in a controlled environment.
-
Signal Overlap: In standard NMR solvents like D₂O, the four glucose units create a crowded "carbohydrate region" (3.0–4.0 ppm), making specific signal integration difficult.
Methodology Comparison
The following table contrasts qNMR with common chromatographic alternatives for this compound purity assessment.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS/MS |
| Principle | Molar ratio of nuclei (Primary Method) | UV Absorption (Beer-Lambert Law) | Ionization efficiency (Mass-to-Charge) |
| Reference Standard | Generic (e.g., Maleic Acid, DMSO₂) | Specific (Must be this compound) | Specific (Must be this compound) |
| Traceability | Direct SI Traceability | Dependent on Reference Standard Purity | Dependent on Reference Standard Purity |
| Selectivity | High (Structural elucidation included) | Low (Co-elution common at 203 nm) | High (Mass resolution) |
| Linearity | Inherently Linear | Linear within limited range | Non-linear (Matrix effects/Ion suppression) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Primary Use Case | Absolute Purity / Reference Certification | Routine QC / Batch Release | Trace Impurity Identification |
Experimental Protocol: qNMR for this compound
Reagents and Materials[3][4][5][6][7]
-
Analyte: this compound (approx. 10–20 mg).
-
Solvent: Pyridine-d₅ (99.8% D) is preferred over D₂O.
-
Reasoning: Pyridine disperses the hydroxyl protons (shifting them downfield) and reduces the aggregation of glycosides, resulting in sharper peaks and better resolution of the anomeric protons.
-
-
Internal Standard (IS): Dimethyl Sulfone (DMSO₂) or 1,3,5-Trimethoxybenzene .
-
Reasoning: These are neutral compounds stable in pyridine. Maleic acid (common in D₂O) risks acid-base interaction with pyridine. DMSO₂ provides a sharp singlet at ~2.9 ppm, a "silent" region in Mogroside spectra.
-
Sample Preparation (Gravimetric Precision)
-
Equilibration: Equilibrate the this compound sample and IS in a desiccator for 24 hours to minimize moisture error.
-
Weighing: Using a microbalance (readability 0.001 mg or better):
-
Weigh ~15 mg of this compound (
) directly into the NMR tube or a mixing vial. -
Weigh ~3 mg of Internal Standard (
). -
Note: Precision in weighing is the largest source of uncertainty in qNMR.
-
-
Dissolution: Add 0.6 mL of Pyridine-d₅. Vortex until completely dissolved. Ensure no solid adheres to the cap or walls.
NMR Acquisition Parameters
To ensure quantitative accuracy (99.9%), the following parameters are critical:
-
Instrument: 400 MHz or higher (600 MHz recommended for glycoside resolution).
-
Pulse Sequence: Standard 1D ¹H pulse (e.g., zg30 or zg).
-
Relaxation Delay (d1): ≥ 30 seconds .
-
Causality: The T1 relaxation time of the anomeric protons or the IS can be long (2–5s). The delay must be at least 5×T1 to ensure >99.3% magnetization recovery.
-
-
Spectral Width: 20 ppm (to catch all signals).
-
Scans (ns): 16, 32, or 64 (to achieve S/N > 150:1).
-
Temperature: 298 K (controlled to ±0.1 K).
Signal Selection & Processing
-
Phasing/Baseline: Apply accurate manual phasing and automatic baseline correction (e.g., polynomial fit).
-
Integration Targets:
-
Internal Standard (DMSO₂): Singlet at ~2.9 ppm (Integral = 6H).
-
Analyte (this compound):
-
Option A (Anomeric Cluster): Integrate the region 4.8 – 5.6 ppm . This typically contains the 4 anomeric protons.[2] (Integral target = 4H).
-
Option B (Olefinic Protons): If resolved, the C-24/C-25 alkene proton (approx 5.5 ppm) can be used.
-
Verification: Ensure no solvent peaks (Pyridine signals are aromatic, >7.0 ppm) overlap the integration window.
-
-
Calculation
Calculate the percentage purity (
Where:
- = Integral area (S = Sample, IS = Internal Standard)
- = Number of protons contributing to the signal (e.g., 4 for anomeric cluster, 6 for DMSO₂)
- = Molecular Weight (this compound: 1129.29 g/mol ; DMSO₂: 94.13 g/mol )
- = Mass weighed (mg)
- = Purity of Internal Standard (as a decimal, e.g., 0.999)
Decision Logic & Workflow Visualization
Analytical Workflow
The following diagram illustrates the critical path for qNMR purity assignment.
Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.
Signal Selection Logic
How to choose the correct integration window based on spectral quality.
Figure 2: Decision tree for selecting the optimal integration signal for this compound.
References
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard for qNMR (ISRD-07): Guidelines for the selection and use of internal standards. [Link]
-
Prakash, I., & Chaturvedula, V. S. P. (2014).[3] Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii.[3] ResearchGate.[3] (Provides chemical shift data for Mogroside analogs in Pyridine-d5). [Link]
-
Luo, Z., et al. (2016).[4] Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides.[4] Journal of Separation Science.[4] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Mogroside IVa in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Mogroside IVa, a triterpenoid glycoside commonly used in food science and pharmaceutical research. While this compound is a natural product and generally considered to have low toxicity, it is imperative to adhere to rigorous disposal protocols to ensure personnel safety and environmental protection. This document is designed to be your preferred source for operational guidance, fostering a culture of safety and responsibility in the laboratory.
Understanding this compound: A Profile
This compound is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1] It is structurally similar to Mogroside V, the primary sweet component of monk fruit extract.[2][3] While generally recognized as safe for consumption, in a laboratory setting, it is crucial to handle all chemicals with a degree of caution. Safety Data Sheets (SDS) for the closely related Mogroside V indicate that the material should be considered potentially hazardous until more information is available, advising users to avoid ingestion, inhalation, and contact with skin and eyes.[4][5]
| Property | Value | Source |
| Molecular Formula | C54H92O24 | [1][6][7] |
| Molecular Weight | 1125.29 g/mol | [1][6][7] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO; slightly soluble in water, methanol, and pyridine | [1][3][4] |
| Storage | 4°C or -20°C, protected from light, in a dry, sealed container | [1][6] |
The Core Principle: Risk Assessment and Waste Classification
The cornerstone of proper chemical disposal is a thorough risk assessment. Before disposing of any waste containing this compound, you must determine whether it should be classified as hazardous or non-hazardous waste. This determination will dictate the appropriate disposal pathway.
Factors to Consider:
-
Concentration: A dilute aqueous solution of this compound may be treated differently than a concentrated stock solution in an organic solvent.
-
Solvents: The solvent used to dissolve this compound is a primary determinant of the waste's hazard classification. For instance, a solution in dimethylformamide (DMSO) or other organic solvents will likely be classified as hazardous waste.[4]
-
Contaminants: Any other chemicals mixed with the this compound waste must be considered. The "mixture rule" often dictates that if a non-hazardous waste is mixed with a hazardous waste, the entire mixture is considered hazardous.[8]
-
Regulatory Guidelines: Always consult your institution's Environmental Health and Safety (EH&S) department and local regulations for specific guidance on chemical waste disposal.
The following diagram illustrates the decision-making process for classifying this compound waste:
Caption: Workflow for hazardous this compound waste disposal.
Management of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weighing paper) that has come into contact with this compound should be disposed of based on the hazard classification of the this compound form used. If used with a hazardous solution, the labware should be disposed of as solid hazardous waste.
-
Empty Containers: An "empty" container that held this compound must be managed properly.
-
For containers that held non-hazardous forms of this compound, rinse them with water and dispose of them in the regular trash or recycling, after defacing the label. [9][10] * For containers that held this compound in a hazardous solvent, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. [11]After triple-rinsing, the container can be disposed of as non-hazardous waste.
-
Spill Management
In the event of a spill of solid this compound, avoid creating dust. [5]Gently sweep the material into a suitable container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when cleaning up spills.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with all applicable regulations.
References
-
Mogroside V - PRODUCT INFORMATION. Cayman Chemical.
-
Safety Data Sheet - Mogroside V. LKT Laboratories, Inc.
-
Materials Safety Data Sheet - 11-oxo-mogroside V. KamulinBiotech co.ltd.
-
Mogroside-IVa | CAS 88901-41-1. AbMole BioScience.
-
Mogroside V | C60H102O29 | CID 24721270. PubChem.
-
Mogroside V | CAS 88901-36-4. Selleck Chemicals.
-
Mogroside V | 88901-36-4. ChemicalBook.
-
This compound-MSDS. BioCrick.
-
Safety of use of Monk fruit extract as a food additive in different food categories. EFSA Journal.
-
Mogroside. Wikipedia.
-
Safety Data Sheet. Cayman Chemical.
-
This compound – Natural Glycoside. APExBIO.
-
This compound. RayBiotech.
-
Protective Effects of Mogroside V on Oxidative Stress Induced by H2O2 in Skin Fibroblasts. Clinical, Cosmetic and Investigational Dermatology.
-
Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University.
-
VIII. Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
-
Chemical Waste Disposal Guidelines. Emory University.
-
NIH Waste Disposal Guide 2022. National Institutes of Health.
-
Public Summary - Siraitia Grosvenorii Fruit Extract. European Union.
-
Disposal Protocol for High Level Disinfectants (HLDs). University of Rochester.
-
3.8 Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University.
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
-
A guide to the disposal of laboratory waste. Anenta.
-
How to Safely Dispose of Glycolic Acid. Lab Alley.
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube.
Sources
- 1. abmole.com [abmole.com]
- 2. Mogroside V | C60H102O29 | CID 24721270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mogroside V | 88901-36-4 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
